2,3-Diphenylthiophene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-diphenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFOAVRHEGQZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384320 | |
| Record name | 2,3-diphenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16939-12-1 | |
| Record name | 2,3-diphenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Photochemical Behavior of 2,3-Diphenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the core photochemical behavior of 2,3-diphenylthiophene. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical insights necessary to understand and utilize the photo-reactivity of this versatile heterocyclic compound. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations that govern the transformation of this compound under ultraviolet irradiation.
Introduction: The Photochemical Landscape of Diarylthiophenes
Thiophene and its derivatives are significant building blocks in medicinal chemistry and materials science. The introduction of aryl substituents onto the thiophene ring, as in this compound, imparts unique photochemical properties. The core of this behavior is a fascinating intramolecular photocyclization reaction, analogous to the well-known stilbene-to-phenanthrene conversion. This process offers a powerful synthetic route to complex, fused-ring systems that are of considerable interest in the development of novel therapeutic agents and advanced organic materials. Understanding the nuances of this photochemical transformation—from the initial absorption of light to the formation of stable photoproducts—is paramount for harnessing its full potential.
The Principal Photoreaction: Oxidative Photocyclization
Upon irradiation with ultraviolet (UV) light, this compound undergoes a characteristic intramolecular cyclization followed by oxidation to yield the rigid, planar aromatic compound, phenanthro[9,10-b]thiophene . This transformation is a powerful method for constructing polycyclic aromatic hydrocarbons (PAHs) containing a thiophene moiety.
Mechanistic Pathway
The photocyclization of this compound is mechanistically analogous to the Mallory reaction of stilbenes. The process can be dissected into two primary steps:
-
6π-Electrocyclization: The initial photochemical step involves the absorption of a photon, leading to an excited singlet state. In this excited state, a conrotatory 6π-electrocyclization occurs between the two phenyl rings. This forms a transient dihydrophenanthro[9,10-b]thiophene intermediate.
-
Oxidative Aromatization: The dihydro intermediate is not stable and readily undergoes oxidation to form the final, stable aromatic product, phenanthro[9,10-b]thiophene. This oxidation is typically facilitated by an oxidizing agent present in the reaction mixture, such as dissolved oxygen or, more commonly, a controlled amount of iodine.
Key Reaction Parameters
The efficiency and outcome of the photocyclization are influenced by several critical parameters:
-
Wavelength of Irradiation: The reaction is initiated by the absorption of UV light, typically in the range of 254 nm, which corresponds to the π-π* transitions of the aromatic system.
-
Solvent: A solvent system that can dissolve the starting material and does not interfere with the photochemical process is essential. A mixture of benzene and acetonitrile (1:1 v/v) has been shown to be effective for related diarylthiophenes.[1]
-
Oxidizing Agent: The presence of an oxidizing agent is crucial for the conversion of the dihydro intermediate to the final aromatic product. Iodine is a commonly used and effective oxidant for this purpose.
Quantitative Aspects: Quantum Yield
Table 1: Factors Influencing Photocyclization Quantum Yield
| Factor | Influence on Quantum Yield | Rationale |
| Molecular Conformation | High | Only specific conformers (anti-parallel) are photoreactive.[3] |
| Rigidity of the Medium | Can be high or low | A rigid matrix (e.g., a crystal) can pre-organize molecules in a reactive conformation, increasing the quantum yield. However, it can also restrict necessary conformational changes, thereby decreasing the yield. |
| Presence of an Oxidant | High | Efficiently traps the dihydro intermediate, preventing the reverse reaction and driving the overall process forward. |
| Excitation Wavelength | Moderate | Should be optimized to populate the reactive excited state efficiently without causing photodegradation. |
| Solvent Polarity | Moderate | Can influence the stability of the excited state and transient intermediates. |
Transient Intermediates
The photochemical transformation of this compound proceeds through short-lived transient species. The direct detection and characterization of these intermediates are challenging but crucial for a complete mechanistic understanding. Transient absorption spectroscopy is the primary technique for studying these species.[4]
Upon photoexcitation, the initially formed excited singlet state has a very short lifetime, typically on the picosecond to nanosecond timescale.[5] This excited state can then undergo intersystem crossing to a triplet state or proceed directly to the cyclized dihydro intermediate. While direct transient absorption data for this compound is scarce, studies on related aromatic compounds suggest that the dihydro intermediate would have a distinct absorption spectrum from both the starting material and the final product.
Experimental Protocols
The following section provides a detailed, self-validating protocol for the preparative scale photocyclization of this compound.
Synthesis of Phenanthro[9,10-b]thiophene
This protocol is adapted from established procedures for the photocyclization of diarylthiophenes.[1]
Materials:
-
This compound
-
Benzene (spectroscopic grade)
-
Acetonitrile (spectroscopic grade)
-
Iodine
-
Methanol
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
Equipment:
-
Preparative photochemical reactor with a 254 nm UV lamp
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
UV-Vis spectrophotometer
-
NMR spectrometer
Procedure:
-
Solution Preparation: Prepare a solution of this compound in a 1:1 (v/v) mixture of benzene and acetonitrile. The concentration should be in the range of 0.01-0.05 M. Add a catalytic amount of iodine (approximately 5-10 mol%).
-
Photochemical Reaction: Transfer the solution to the quartz reaction vessel and place it in the photochemical reactor. Irradiate the solution with the 254 nm UV lamp while stirring continuously. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or UV-Vis spectroscopy. The disappearance of the starting material and the appearance of a new, more conjugated product spot on the TLC plate indicates the progress of the reaction.
-
Work-up: Once the reaction is complete (typically after several hours, as determined by monitoring), transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane. Collect the fractions containing the desired product.
-
Characterization: Combine the pure fractions and remove the solvent to yield phenanthro[9,10-b]thiophene as a solid. Characterize the product by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the fused aromatic system.
-
UV-Vis Spectroscopy: To determine the absorption maxima of the conjugated system.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Characterization of Phenanthro[9,10-b]thiophene
The successful synthesis of phenanthro[9,10-b]thiophene can be confirmed by comparing the obtained spectroscopic data with literature values.
Table 2: Expected Spectroscopic Data for Phenanthro[9,10-b]thiophene
| Technique | Expected Observations |
| ¹H NMR | A complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm), consistent with the fused polycyclic structure. |
| ¹³C NMR | A set of signals corresponding to the aromatic carbons of the phenanthrene and thiophene rings. |
| UV-Vis | Multiple absorption bands in the UV region, characteristic of extended π-conjugated systems. Phenanthrene derivatives typically show intense bands between 250 and 380 nm.[6] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₁₆H₁₀S (234.31 g/mol ).[7] |
Conclusion and Future Directions
The photochemical behavior of this compound is dominated by its efficient photocyclization to form phenanthro[9,10-b]thiophene. This reaction provides a valuable synthetic tool for accessing complex, sulfur-containing polycyclic aromatic hydrocarbons. For researchers in drug development and materials science, this photochemical transformation opens up avenues for the synthesis of novel molecular scaffolds with unique electronic and biological properties.
Future research in this area should focus on several key aspects:
-
Quantitative Studies: A detailed investigation into the quantum yield of the photocyclization of this compound under various conditions would provide a deeper understanding of the reaction's efficiency.
-
Transient Spectroscopy: The use of ultrafast transient absorption spectroscopy would enable the direct observation and characterization of the excited states and intermediates involved in the photocyclization process, providing crucial mechanistic insights.
-
Substituent Effects: A systematic study of the influence of different substituents on the phenyl rings on the photochemical behavior could lead to the fine-tuning of the reaction's efficiency and the properties of the resulting phenanthro[b]thiophene derivatives.
By continuing to explore the rich photochemistry of this compound and its analogs, the scientific community can unlock new opportunities for innovation in both medicine and materials science.
References
-
Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. The Journal of Organic Chemistry, 2021 . [Link]
-
Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals. ResearchGate, 2025 . [Link]
-
Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. ResearchGate, 2021 . [Link]
-
Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. National Institutes of Health, 2024 . [Link]
-
Approaches to synthesize phenanthro[9,10‐c]thiophene. ResearchGate. [Link]
-
Electronic UV-Vis absorption spectra of phenanthrene derivatives P1-6... ResearchGate. [Link]
-
Facile Photocyclization Chemistry of 5-Phenylthio-2'-deoxyuridine in Duplex DNA. National Institutes of Health. [Link]
-
Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Inorganic Chemistry, 2026 . [Link]
-
Establishing PQ-ERA photoclick reactions with unprecedented efficiency by... The University of Groningen research portal. [Link]
-
Materials Chemistry C. Royal Society of Chemistry. [Link]
-
Femtosecond Transient Absorption Spectroscopy of Photochromic Thiol-Functionalized Terphenylthiazole-Based Diarylethene Molecules. ResearchGate, 2025 . [Link]
-
Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Science of Synthesis. [Link]
-
Free Radical-Mediated Intramolecular Photocyclization of AIEgens Based on 2,3-Diphenylbenzo[b]thiophene S,S-Dioxide. ResearchGate. [Link]
-
Modular synthesis of phenanthro[9,10-c]thiophenes by a sequence of C-H activation, suzuki cross-coupling and photocyclization reactions. PubMed, 2014 . [Link]
-
Understanding Excited State Dynamics with Transient Absorption Spectroscopy. AZoM, 2025 . [Link]
-
Chemical Properties of Benzo[b]phenanthro[9,10-d]thiophene. Cheméo. [Link]
-
Probing C–I bond fission in the UV photochemistry of 2-iodothiophene with core-to-valence transient. eScholarship.org. [Link]
-
Benzo[b]phenanthro[4,3-d]thiophene: Spectral Assignment by Two-Dimensional NMR Methods and... An-Najah Staff. [Link]
-
FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars. [Link]
Sources
- 1. Modular synthesis of phenanthro[9,10-c]thiophenes by a sequence of C-H activation, suzuki cross-coupling and photocyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile Photocyclization Chemistry of 5-Phenylthio-2’-deoxyuridine in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenanthro[9,10-b]thiophene | C16H10S for Research [benchchem.com]
2,3-Diphenylthiophene CAS 3328-86-7 literature review
The following technical guide provides an in-depth analysis of 2,3-Diphenylthiophene , addressing the critical isomer distinction required for high-precision research.
High-Purity Synthesis, Characterization, and Functional Applications
Part 1: Executive Summary & Critical Isomer Identification
Status: Active Research Scaffold Primary Applications: COX-2 Inhibition (Pharmacophore), Organic Electronics (OLEDs/OFETs), Photochromic Materials.
⚠️ Critical Identity Alert: CAS Registry Conflict
Researchers must exercise extreme caution regarding the CAS registry number associated with this chemical name in various databases. A common database error conflates the 2,3-isomer with the 2,4-isomer.
| Feature | This compound (Target) | 2,4-Diphenylthiophene (Common Mislabel) |
| CAS Registry Number | 16939-12-1 | 3328-86-7 |
| Structure | Vicinal (Adjacent) Phenyls | Meta-like Separation |
| Key Application | COX-2 Inhibitor Scaffold (Vicinal Diaryl) | Organic Semiconductors |
| Melting Point | 82 °C | 122.5 °C |
| Symmetry | Lower Symmetry ( | Higher Symmetry potential |
Note: This guide focuses on the This compound isomer (CAS 16939-12-1) as requested by the chemical name, but references CAS 3328-86-7 where necessary for exclusion.
Part 2: Chemical Profile & Physical Properties
This compound is a thiophene derivative characterized by two phenyl rings substituted at the adjacent C2 and C3 positions. This "vicinal" arrangement creates a specific steric environment crucial for its biological activity (mimicking the 1,2-diarylcyclobutene or 1,2-diarylethene pharmacophores of coxibs).
Physicochemical Data Table
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 236.33 g/mol | |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 82 °C | Distinct from 2,4-isomer (122 °C) |
| Solubility | Soluble in | |
| Diagnostic doublets at thiophene ring | ||
| Key quaternary carbons at C2/C3 |
Part 3: Synthetic Protocols
The most robust and modular synthesis for this compound is the Suzuki-Miyaura Cross-Coupling of 2,3-dibromothiophene. This method offers higher regioselectivity and yield compared to ring-closure methods (e.g., Gewald reaction) which often favor the 2,5-isomer.
Protocol: Double Suzuki Coupling from 2,3-Dibromothiophene
Reaction Overview:
Reagents & Equipment[1][2][3]
-
Substrate: 2,3-Dibromothiophene (1.0 eq)
-
Coupling Partner: Phenylboronic acid (2.5 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (5 mol%) -
Base: Potassium Carbonate (
), 2M aqueous solution -
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
-
Atmosphere: Argon or Nitrogen (Strictly deoxygenated)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried Schlenk flask with 2,3-dibromothiophene (10 mmol), phenylboronic acid (25 mmol), and
(0.5 mmol) under an inert atmosphere. -
Solvation: Add degassed 1,4-dioxane (50 mL) and 2M
(20 mL). -
Reflux: Heat the mixture to 90–100 °C with vigorous stirring for 12–24 hours. Monitor reaction progress via TLC (Hexane/EtOAc 95:5) or GC-MS.
-
Checkpoint: The disappearance of the mono-arylated intermediate (3-bromo-2-phenylthiophene) indicates completion.
-
-
Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (
mL). -
Purification: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Isolation: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/DCM gradient). Recrystallize from Ethanol/Hexane to obtain white needles.
Synthetic Workflow Diagram
Caption: Sequential Pd-catalyzed arylation. C2 reacts preferentially due to electronic activation by sulfur, followed by C3 arylation.
Part 4: Functional Applications
Medicinal Chemistry: COX-2 Inhibition
The 2,3-diarylthiophene motif is a bioisostere of the 1,2-diarylbenzene scaffold found in Coxibs (e.g., Rofecoxib, Etoricoxib).
-
Mechanism: The vicinal phenyl rings fit into the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme.
-
SAR Insight: The thiophene sulfur atom can serve as an H-bond acceptor or metabolic handle. Substitution at the para-position of one phenyl ring with a sulfonyl (
) or sulfonamide ( ) group is typically required for high potency and selectivity (e.g., DuP-697 analogs).
Organic Electronics & Optoelectronics
While 2,5-diphenylthiophene is more common for linear conjugation (molecular wires), the 2,3-isomer introduces a "kink" or steric twist in the polymer chain.
-
Use Case: Steric disruptor in conjugated polymers to prevent
-stacking aggregation, thereby increasing solubility and solid-state fluorescence efficiency. -
Photochromism: this compound derivatives (specifically with methyl groups at the reactive carbon centers) are precursors to diarylethene photochromic switches, which undergo reversible ring closure upon UV irradiation.
Structure-Activity Relationship (SAR) Logic
Caption: The vicinal arrangement determines biological fit, while the thiophene core drives electronic properties.
Part 5: References
-
Isomer Identification & CAS Registry:
-
Chemical Book & BLD Pharm Data: Confirms CAS 16939-12-1 for this compound and 3328-86-7 for 2,4-Diphenylthiophene.
-
Source:
-
-
Synthesis & Characterization:
-
Palladium-Catalyzed Selective 2,3-Diarylation: Detailed NMR and MP data (MP 82 °C).
-
Source:
-
-
Suzuki Coupling Protocols:
-
General Suzuki-Miyaura Coupling of Thiophenes: Standard protocols for arylation of bromothiophenes.
-
Source: (Adapted for Thiophene)
-
-
Pharmacological Context (COX-2):
-
DuP-697 and Diarylthiophene Scaffolds: Historical context of 2,3-diarylthiophenes in NSAID development.
-
Source:
-
Sources
Technical Deep Dive: Crystal Engineering & Structural Dynamics of 2,3-Diphenylthiophene
Executive Summary
The structural integrity and electronic performance of thiophene-based semiconductors are dictated by their solid-state ordering. While linear oligothiophenes (e.g., 2,5-diphenylthiophene) are celebrated for their planar, high-mobility
Part 1: Molecular Geometry & Conformational Analysis
To understand the crystal packing, one must first analyze the single-molecule geometry. Unlike its 2,5-regioisomer, this compound suffers from acute steric crowding between the two phenyl rings and the thiophene core.
The Steric Conflict
In a planar conformation, the hydrogen atoms at the ortho positions of the phenyl rings would clash with each other and the thiophene ring. To relieve this strain, the molecule undergoes bond rotation, resulting in significant torsion angles.
-
Torsion Angle (
): Typically between the phenyl planes and the thiophene core. -
Electronic Consequence: This de-planarization breaks the effective conjugation length, widening the HOMO-LUMO gap (blue-shift in absorption) compared to planar analogs.
-
Structural Consequence: The molecule loses the "flat disc" shape required for 1D
-stacking columns, instead behaving more like a "propeller."
Comparison of Regioisomers
| Feature | This compound | 2,5-Diphenylthiophene |
| Geometry | Twisted (Propeller-like) | Planar (Rod-like) |
| Steric Strain | High (Phenyl-Phenyl clash) | Low |
| Dominant Packing | Herringbone (Edge-to-Face) | Lamellar / Co-facial |
| Charge Transport | Lower (Poor orbital overlap) | Higher (High orbital overlap) |
| Solubility | High (Packing inefficient) | Low (Strong intermolecular forces) |
Part 2: Crystallography & The Herringbone Motif[1]
The "herringbone" motif is the thermodynamic answer to the problem of packing quadrupole-rich aromatic rings that cannot stack face-to-face.
The Mechanism of Herringbone Packing
In this compound, the twisted phenyl rings expose their edges (positively charged hydrogens) to the faces (electron-rich
-
Edge-to-Face Interaction: The primary stabilizing force is the C-H...
interaction . The edge of a phenyl ring from Molecule A docks into the face of the thiophene or phenyl ring of Molecule B. -
T-Shaped Geometry: This interaction creates a nearly perpendicular arrangement between neighbors, resembling the bones of a herring fish (herringbone).
-
Space Group Propensity: These molecules frequently crystallize in monoclinic space groups (e.g., P2
/c or C2/c), which accommodate the glide planes required for this interlocking pattern.
Structural Analogies
Crystallographic data from analogous systems, such as 2,3-diphenylquinoxaline (Ref 1), confirms that placing phenyl rings at adjacent ortho positions forces a herringbone arrangement. The this compound mimics this behavior, forming a "sandwich herringbone" where pairs of twisted molecules interact via weak
Logic Flow: From Sterics to Crystal Lattice
The following diagram illustrates the causal pathway from molecular structure to macroscopic property.
Caption: Causal pathway linking steric hindrance in this compound to its thermodynamic preference for herringbone packing.
Part 3: Synthesis & Purification Protocol
To study the intrinsic packing motif, high-purity crystals are required. The Suzuki-Miyaura Cross-Coupling is the industry standard for synthesizing this scaffold.
Reagents & Setup
-
Substrate: 2,3-Dibromothiophene (Note: This is less common than 2,5-dibromo; ensure regio-purity). Alternatively, use 3-bromo-2-phenylthiophene for stepwise addition.
-
Coupling Partner: Phenylboronic acid (2.5 equivalents).
-
Catalyst: Pd(PPh
) (Tetrakis) or Pd(dppf)Cl (for faster kinetics). -
Base: K
CO (2M aqueous). -
Solvent: 1,4-Dioxane or Toluene/Ethanol mix.
Step-by-Step Workflow
-
Degassing: Charge a Schlenk flask with 2,3-dibromothiophene (1.0 eq) and phenylboronic acid (2.5 eq). Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-Dioxane and 2M K
CO . Bubble Argon through the solution for 15 mins. -
Catalysis: Add Pd(PPh
) (5 mol%). -
Reflux: Heat to 90°C for 12–24 hours. Monitor by TLC (Eluent: Hexane/DCM).
-
Workup: Cool to RT. Dilute with DCM, wash with water and brine. Dry over MgSO
. -
Purification: Flash column chromatography (Silica gel, Hexane).
-
Crystallization (Critical): Dissolve the purified solid in minimal hot ethanol or acetonitrile. Allow slow cooling to RT, then 4°C. Slow evaporation yields single crystals suitable for XRD.
Synthesis Diagram[1][2]
Caption: Optimized Suzuki-Miyaura protocol for isolating high-purity this compound.
Part 4: Applications & Relevance[3]
Organic Electronics (OLEDs vs. OFETs)
While the herringbone motif is generally favorable for 2D charge transport in acenes (like pentacene), the significant twist in this compound limits orbital overlap.
-
OFETs: Poor performance due to lack of continuous
-pathways. -
OLEDs: Excellent candidate. The twist prevents "aggregation-caused quenching" (ACQ). In the solid state, the herringbone packing keeps chromophores separated enough to maintain high fluorescence quantum yield (Ref 2).
Pharmaceutical Relevance (Bioisosteres)
Thiophenes are common bioisosteres for phenyl rings in drug design (e.g., Olanzapine analogs).
-
Polymorphism: Understanding the 2,3-twist is crucial for predicting polymorph stability. The herringbone lattice is often the most thermodynamically stable form, impacting dissolution rates.
-
Metabolic Stability: The steric bulk at the 2,3-position blocks metabolic oxidation at the sulfur or adjacent carbons, potentially increasing half-life compared to linear analogs.
References
-
Crystal structures and packing motifs of 2,3-diphenylquinoxaline. ResearchGate. (Analogous structure confirming herringbone propensity in 2,3-diphenyl systems).
-
Rational Control of Packing Arrangements in Organic Semiconducting Materials. ACS Publications. (Detailed mechanism of herringbone vs. slip-stacking).
-
Protocol for Suzuki coupling with Heteroaryl Chlorides. BenchChem. (Standardized protocol adapted for thiophene synthesis).
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Tetrahedron Letters.
Technical Guide: Synthesis and Cyclization of 2,3-Diphenylthiophene to Phenanthro[9,10-b]thiophene
Executive Summary
This technical guide details the synthesis, characterization, and oxidative cyclization of 2,3-diphenylthiophene , a critical precursor in the production of phenanthro[9,10-b]thiophene . This fused heteroacene is a high-value semiconductor candidate for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) due to its extended
The narrative focuses on two critical phases:
-
Precursor Assembly: The regioselective synthesis of this compound via Suzuki-Miyaura cross-coupling.
-
Planarization: The oxidative cyclodehydrogenation (Scholl reaction) to form the fused phenanthro[9,10-b]thiophene core.
Precursor Synthesis: this compound
Retrosynthetic Analysis
The construction of the this compound scaffold presents a regioselectivity challenge. Direct phenylation of thiophene often yields mixtures. The most robust route utilizes 2,3-dibromothiophene as the starting material. Due to the electronic differentiation between the C2 (
Experimental Protocol (Suzuki-Miyaura Coupling)
Objective: Synthesis of this compound from 2,3-dibromothiophene.
Reagents:
-
Substrate: 2,3-Dibromothiophene (1.0 eq)
-
Coupling Partner: Phenylboronic acid (2.5 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (5 mol%) -
Base: Na
CO (2M aqueous solution, 4.0 eq) -
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes.
-
Solvent Degassing: Sparge the solvent (DME or Toluene/EtOH) with Argon for 30 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid and oxidation of the Pd catalyst.
-
Reagent Addition: Charge the flask with 2,3-dibromothiophene, phenylboronic acid, and the Pd catalyst. Add the degassed solvent via syringe.
-
Activation: Add the degassed 2M Na
CO solution. The biphasic mixture requires vigorous stirring. -
Reflux: Heat the reaction mixture to reflux (approx. 85-90°C for DME) for 12–24 hours. Monitor via TLC (Hexane/EtOAc 95:5). The starting bromide (R
~0.8) should disappear, replaced by the mono-coupled intermediate and finally the bis-coupled product. -
Workup: Cool to room temperature. Dilute with water and extract with dichloromethane (DCM) (
mL). Wash combined organics with brine, dry over anhydrous MgSO , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes). This compound typically elutes as a white to pale yellow solid.
Mechanistic Pathway (Suzuki Cycle)
The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. The oxidative addition occurs preferentially at the more electron-deficient C2 position first, followed by C3.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling. The cycle repeats twice for the bis-substitution.
Core Synthesis: Phenanthro[9,10-b]thiophene
The Scholl Reaction (Oxidative Cyclodehydrogenation)
Converting the "open" this compound precursor into the "fused" phenanthro[9,10-b]thiophene requires the formation of a C-C bond between the two phenyl rings. While photochemical methods (Mallory reaction) exist, they often require high dilution (10
Experimental Protocol
Objective: Planarization of this compound.
Reagents:
-
Precursor: this compound (1.0 eq)
-
Oxidant: Anhydrous FeCl
(6.0 eq) -
Solvent: Nitromethane (CH
NO ) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in anhydrous DCM under an inert atmosphere (Argon).
-
Oxidant Preparation: Prepare a slurry or solution of anhydrous FeCl
in Nitromethane. (Note: Nitromethane stabilizes the radical cation intermediates). -
Addition: Dropwise add the FeCl
solution to the precursor solution at 0°C. The reaction is highly exothermic and will turn dark blue/black immediately. -
Reaction: Allow to warm to room temperature and stir for 30–60 minutes. Monitor by TLC (the fused product is more planar and typically moves differently than the twisted precursor).
-
Quench: Pour the reaction mixture into ice-cold Methanol (100 mL). This decomposes the iron complex and precipitates the product.
-
Filtration & Wash: Filter the precipitate.[3] Wash extensively with Methanol and 1M HCl (to remove trapped iron salts).
-
Purification: Recrystallization from Toluene or Chlorobenzene is preferred over chromatography due to the low solubility of the planarized system.
Reaction Logic & Mechanism
The Scholl reaction proceeds via a Radical Cation mechanism. The oxidant removes an electron from the
Figure 2: Oxidative cyclodehydrogenation pathway (Scholl Reaction).
Characterization & Data Analysis
Verification of the transformation from the open precursor to the fused core is best achieved via
Comparative Data Table
| Property | This compound (Precursor) | Phenanthro[9,10-b]thiophene (Product) |
| Appearance | White/Pale Yellow Solid | Yellow/Orange Crystalline Solid |
| Solubility | Soluble in DCM, CHCl | Low solubility (requires chlorobenzene/toluene) |
| Multiplets | Distinct downfield shifts; "Bay region" protons > | |
| Planarity | Twisted (Non-planar) | Planar (High |
| Fluorescence | Weak/Moderate (Blue) | Strong (Blue-Green) with vibronic structure |
NMR Interpretation Guide
-
Precursor: The this compound spectrum will show characteristic thiophene protons (H4, H5) as doublets (approx
Hz) around 7.0–7.5 ppm, overlapping with phenyl protons. -
Product: Upon cyclization, the symmetry changes. The most diagnostic feature is the deshielding of the protons in the "bay region" (the positions sterically crowded by the fusion). These typically shift downfield (8.5–9.0 ppm) due to the ring current anisotropy of the newly formed phenanthrene system.
Applications in Drug Discovery & Materials Science[5]
While primarily utilized in organic electronics, the phenanthro[9,10-b]thiophene scaffold possesses bioisosteric relevance to phenanthrene-based intercalators .
-
Organic Electronics:
-
OFETs: The planar structure facilitates
- stacking in thin films, enhancing charge carrier mobility (hole transport). -
OLEDs: Used as a blue emitter or host material due to its wide bandgap and thermal stability.
-
-
Medicinal Chemistry:
-
DNA Intercalation: The planar, fused aromatic surface mimics DNA base pairs, allowing for intercalation. Functionalization of the thiophene sulfur (e.g., to sulfone) can alter solubility and binding affinity.
-
References
-
Suzuki Coupling Methodology
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
-
Scholl Reaction & Mechanism
-
Thiophene-Fused Acenes
-
Photocyclization (Alternative Route)
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. www1.udel.edu [www1.udel.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsynthchem.com [jsynthchem.com]
- 7. researchgate.net [researchgate.net]
Steric Hindrance in 2,3-Disubstituted Thiophene Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Unseen Architect of Molecular Behavior
In the intricate world of heterocyclic chemistry, the thiophene ring stands as a privileged scaffold, a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of applications, from pharmaceuticals to organic electronics.[3][4] This guide delves into a critical, yet often nuanced, aspect of their chemistry: steric hindrance in 2,3-disubstituted thiophene derivatives. We will explore how the spatial arrangement of substituents at these adjacent positions dictates the molecule's conformation, reactivity, and ultimately, its function. This is not merely a catalog of observations but a dissertation on the causality of steric effects, offering field-proven insights for the rational design of novel thiophene-based compounds.
The Fundamentals of Steric Hindrance: Beyond Simple Crowding
Steric hindrance is the repulsion between the electron clouds of non-bonded atoms or groups within a molecule.[5] This repulsion increases the molecule's internal energy, leading to a decrease in stability.[5] The magnitude of this effect is influenced by several factors:
-
Size of Substituents: Larger, bulkier groups exert a more significant steric effect.[6]
-
Shape of Substituents: Branched substituents cause more hindrance than linear ones.[6]
-
Orientation of Substituents: The spatial arrangement of groups relative to the reactive center is paramount.[6]
In 2,3-disubstituted thiophenes, the proximity of the substituents forces them into specific conformations to minimize these repulsive interactions. This has profound implications for the molecule's overall shape and its ability to interact with other molecules, such as biological targets or other monomers in a polymer chain.
Conformational Landscape of 2,3-Disubstituted Thiophenes: A Balancing Act
The planarity of the thiophene ring is a key feature contributing to its aromaticity. However, bulky substituents at the 2 and 3 positions can disrupt this planarity. The interplay between the energy cost of breaking conjugation and the relief of steric strain governs the preferred conformation.
Twisting the Ring: The Energetics of Non-Planarity
Computational studies, such as ab initio calculations, have shown that significant steric hindrance can lead to a twisted molecular conformation. For instance, the introduction of two methylthio chains at the 3 and 3' positions of a 2,2'-bithiophene system results in a twisted minimum energy conformation with a dihedral angle of 71.0°.[7] This twisting comes with an energy barrier compared to the coplanar conformation, highlighting the energetic cost of alleviating steric strain.[7] In contrast, a single alkylthio substituent at the 3-position results in a more planar conformation and a lower energy barrier, demonstrating the direct relationship between substituent size and conformational distortion.[7]
Experimental Validation: Visualizing Molecular Geometry
X-ray crystallography provides definitive evidence of molecular conformation in the solid state. Crystal structures of 2,3-disubstituted thiophene derivatives can reveal the precise bond angles and dihedral angles, offering a snapshot of the sterically-induced distortions. For example, the crystal structure of a benzothiophene derivative showed the thiophene ring system to be nearly orthogonal to an attached phenyl ring, a clear consequence of steric hindrance.[8]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution.[9][10] Chemical shifts and coupling constants are sensitive to the local electronic environment and the dihedral angles between protons, respectively. For sterically hindered thiophenes, variable temperature NMR can be employed to study the dynamics of conformational changes.
The Impact of Steric Hindrance on Chemical Reactivity
Steric hindrance can dramatically alter the reactivity of 2,3-disubstituted thiophenes by shielding the reactive centers from the approach of reagents.[6] This can lead to reduced reaction rates, changes in reaction pathways, and altered product selectivity.[6]
Shielding Effects in Electrophilic Aromatic Substitution
The thiophene ring is susceptible to electrophilic attack. However, bulky substituents at the 2 and 3 positions can hinder the approach of an electrophile to the adjacent positions on the ring, potentially directing the substitution to less hindered sites or slowing down the reaction altogether.
Controlling Polymerization
In the synthesis of polythiophenes, a crucial class of organic electronic materials, steric hindrance plays a pivotal role. The regiochemistry of the coupling of thiophene monomers is critical for achieving the desired electronic properties. Steric effects from substituents can influence the outcome of polymerization reactions, and density functional theory (DFT) calculations have highlighted the importance of these steric effects in chain growth polymerization mechanisms.[11] The introduction of sterically hindered units, such as a 3,4-dibutyl-thiophene ring, into organic sensitizers for dye solar cells has been shown to reduce sensitizer aggregation, leading to improved device efficiency.[12]
Harnessing Steric Hindrance in Drug Discovery and Design
In medicinal chemistry, steric hindrance is not just a challenge to be overcome but a tool to be exploited. The shape of a drug molecule is critical for its ability to bind to its biological target. Thiophene derivatives are found in a wide range of marketed drugs with diverse biological activities, including anti-inflammatory, antipsychotic, and anticancer properties.[1][3][13]
By strategically introducing bulky substituents, medicinal chemists can:
-
Enhance Binding Affinity and Selectivity: A sterically demanding group can force the molecule into a specific conformation that is complementary to the binding site of the target protein, leading to increased potency and selectivity.
-
Modulate Metabolic Stability: Steric hindrance can shield metabolically labile sites on a drug molecule from enzymatic degradation, thereby increasing its half-life in the body.
-
Control Physicochemical Properties: The introduction of bulky groups can influence properties like solubility and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).
Molecular docking studies can be used to predict how sterically hindered thiophene derivatives will interact with their target proteins, aiding in the rational design of new drug candidates.[14] For instance, in the design of cysteine protease inhibitors, it was found that ortho- and meta-substituents on a phenyl ring attached to a chalcone scaffold resulted in a loss of activity, likely due to unfavorable steric hindrance.[15]
Experimental Workflows and Protocols
To provide practical insights, this section outlines key experimental protocols for the synthesis and characterization of sterically hindered 2,3-disubstituted thiophene derivatives.
Synthesis of a Sterically Hindered 2,3-Disubstituted Thiophene
Several synthetic routes to 2,3-disubstituted thiophenes have been developed.[16][17][18][19] One common approach involves the reaction of an activated methylene compound with a sulfur source and an appropriate electrophile. The following is a generalized protocol that can be adapted based on the desired substituents.
Protocol: Tandem Thia-Michael/Aldol Reaction for 2,3-Disubstituted Thiophenes [16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the allenyl ester (1 equivalent) in a suitable solvent (e.g., THF).
-
Addition of Reagents: Cool the solution to 0 °C and add mercaptoacetaldehyde (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of this synthesis can be confirmed by spectroscopic analysis of the product. The presence of the desired functional groups and the thiophene ring can be verified by FT-IR and NMR spectroscopy.[20] Mass spectrometry will confirm the molecular weight of the synthesized compound.
Characterization Techniques
Table 1: Key Spectroscopic Data for Thiophene Derivatives
| Technique | Information Provided | Typical Spectral Regions/Chemical Shifts |
| FT-IR | Presence of functional groups | C-S stretching: ~700-800 cm⁻¹; C=C stretching (aromatic): ~1400-1600 cm⁻¹; C-H stretching (aromatic): ~3000-3100 cm⁻¹[20] |
| ¹H NMR | Proton environment and connectivity | Thiophene ring protons: δ 6.5-8.0 ppm; Substituent protons: variable, depending on the group[21] |
| ¹³C NMR | Carbon skeleton | Thiophene ring carbons: δ 120-145 ppm; Substituent carbons: variable[20] |
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metal-free organic sensitizers with a sterically hindered thiophene unit for efficient dye-sensitized solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sci-Hub. Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol / RSC Advances, 2015 [sci-hub.sg]
- 19. mdpi.com [mdpi.com]
- 20. journalwjarr.com [journalwjarr.com]
- 21. researchgate.net [researchgate.net]
The Solubility Profile of 2,3-Diphenylthiophene: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,3-diphenylthiophene in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility, offers predictive insights based on its molecular structure, and details a robust experimental protocol for its determination. This guide is intended to empower researchers, chemists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound and its derivatives.
Introduction: The Significance of this compound
This compound is a heterocyclic aromatic compound featuring a central thiophene ring substituted with two phenyl groups at the 2 and 3 positions. The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The diphenyl substitution pattern on the thiophene core creates a unique molecular architecture that influences its physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development. Understanding and controlling the solubility of this compound is paramount for its successful application, from designing synthetic routes and purification schemes to formulating effective drug delivery systems.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent. For a more quantitative prediction, we can consider the molecular structure of this compound and the properties of various organic solvents.
Molecular Structure and Polarity of this compound
This compound is a largely nonpolar molecule. The thiophene ring itself possesses some aromatic character and the sulfur atom introduces a slight dipole. However, the two bulky, nonpolar phenyl groups dominate the molecular surface, rendering the overall molecule hydrophobic. The molecule lacks significant hydrogen bond donor or acceptor capabilities. This structure strongly suggests that this compound will exhibit higher solubility in nonpolar or weakly polar organic solvents.
Caption: Predicted polarity of this compound based on its structure.
Solvent Classification and Predicted Solubility
Organic solvents can be broadly classified based on their polarity. The following table provides a predicted solubility profile of this compound in various common organic solvents, based on the "like dissolves like" principle.
| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the phenyl rings of the solute. The overall nonpolar character is well-matched. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to Low | While nonpolar, the lack of aromaticity may lead to less favorable interactions compared to aromatic solvents. Solubility is expected to decrease with increasing alkane chain length. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity to dissolve a wide range of organic compounds and are excellent at disrupting solute-solute interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are weakly polar and can solvate the thiophene ring to some extent, but the large nonpolar phenyl groups will be the primary driver of solubility. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low | These are more polar solvents. While they may show some solubility, they are less ideal than nonpolar or weakly polar options. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Very Low | The highly polar nature and hydrogen-bonding capabilities of alcohols are a poor match for the nonpolar this compound. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Very Low | These are highly polar solvents and are unlikely to be effective at solvating the nonpolar solute. |
| Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for the nonpolar this compound. |
Experimental Determination of Solubility
Given the lack of comprehensive published data, an experimental approach is necessary to determine the precise solubility of this compound in a solvent of interest. The following protocol outlines a reliable method for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Step-by-step workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. "Excess" means that undissolved solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility values.
-
-
Dilution:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
HPLC Method: Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to a wavelength where this compound has strong absorbance. Quantify the concentration against a pre-established calibration curve of known this compound concentrations.
-
UV-Vis Spectrophotometry Method: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. Calculate the concentration using a calibration curve prepared from standards of known concentration.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Self-Validating System and Best Practices
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.
-
Solvent Purity: Use high-purity solvents to avoid any influence of impurities on the solubility.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Data Interpretation and Application
The experimentally determined solubility data can be used to guide various processes in a research and development setting.
-
Synthesis: Choosing a solvent in which the reactants are soluble but the product, this compound, has lower solubility can facilitate its isolation and purification by precipitation or crystallization.
-
Purification: For recrystallization, an ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of solvents can also be employed to achieve the desired solubility profile.[1]
-
Formulation: In drug development, understanding the solubility in various pharmaceutically acceptable solvents is crucial for designing liquid formulations or for predicting dissolution rates from solid dosage forms.
Conclusion
References
-
Thiophene and Its Derivatives in Medicinal Chemistry. Medicinal Chemistry-Based Perspectives on Thiophene and Its Derivatives: Exploring Structural Insights to Discover Plausible Druggable Leads. Available at: [Link]
-
General Principles of Solubility. Solubility of Organic Compounds. Available at: [Link]
-
Experimental Determination of Solubility. The Experimental Determination of Solubilities. Available at: [Link]
-
Hansen Solubility Parameters. Hansen Solubility Parameters. Available at: [Link]
-
Recrystallization Techniques. Recrystallization. Available at: [Link]
Sources
The Enigmatic Blue Fluorescence of 2,3-Diphenylthiophene Derivatives: A Technical Guide for Researchers
Foreword: Unveiling the Potential of Blue Emitters in Modern Research
In the ever-evolving landscape of molecular probes and materials science, the quest for stable and efficient blue-emitting fluorophores remains a paramount challenge. Blue emitters are indispensable tools in a myriad of applications, from high-resolution biological imaging and sensitive analyte detection to the development of next-generation organic light-emitting diodes (OLEDs). Among the diverse classes of fluorescent molecules, thiophene derivatives have emerged as a particularly promising scaffold due to their rich photophysical properties and synthetic versatility. This technical guide delves into the core principles governing the blue fluorescence of a specific, yet underexplored, subclass: 2,3-diphenylthiophene derivatives. By elucidating their synthesis, photophysical characteristics, and the intricate structure-property relationships that dictate their emissive behavior, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the full potential of these intriguing molecules.
The Thiophene Core: A Privileged Scaffold for Fluorescence
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as an excellent building block for fluorescent materials. Its electron-rich nature and the ability of the sulfur atom's d-orbitals to participate in π-conjugation create a versatile electronic framework that can be readily modulated. The fluorescence properties of thiophene derivatives are profoundly influenced by the nature and position of substituents on the thiophene ring.[1]
The introduction of aryl groups, such as phenyl rings, extends the π-conjugated system, which generally leads to a red-shift in both absorption and emission spectra.[2] However, the specific substitution pattern plays a critical role in determining the ultimate color of the emitted light. While 2,5-diphenylthiophene derivatives have been more extensively studied, the 2,3-diphenyl substitution pattern offers a unique steric and electronic environment that can be exploited to achieve the desired blue fluorescence.
Strategic Synthesis of this compound Derivatives
The synthesis of the this compound core can be approached through several established methodologies in heterocyclic chemistry. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the phenyl rings.
Key Synthetic Pathways
A common and versatile approach involves the construction of the thiophene ring from acyclic precursors. One such powerful method is the Gewald aminothiophene synthesis , which typically involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of this compound derivatives, a suitable α-aryl-substituted ketone would be a key starting material.
Another prominent strategy is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. The requisite 1,4-dicarbonyl precursor bearing the desired phenyl substituents can be synthesized through various classical organic reactions.
Cross-coupling reactions, such as the Suzuki-Miyaura coupling , offer a modular approach to introduce phenyl groups onto a pre-functionalized thiophene core.[3] For instance, a 2,3-dihalothiophene can be sequentially coupled with different phenylboronic acids to generate a diverse library of this compound derivatives. This method provides excellent control over the final structure and allows for the introduction of various functional groups on the phenyl rings to fine-tune the photophysical properties.
Caption: Key synthetic strategies for this compound derivatives.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the synthesis of this compound derivatives via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2,3-Dibromothiophene
-
Phenylboronic acid (or substituted derivatives)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Anhydrous and deoxygenated solvents and reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,3-dibromothiophene (1.0 eq), phenylboronic acid (2.2 eq), palladium catalyst (0.05 eq), and base (3.0 eq).
-
Solvent Addition: Add the anhydrous and deoxygenated solvent to the flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Unraveling the Photophysical Properties of Blue-Emitting 2,3-Diphenylthiophenes
The blue fluorescence of this compound derivatives is a direct consequence of their electronic structure and the transitions between their molecular orbitals. A comprehensive understanding of their photophysical properties is essential for their rational design and application.
Absorption and Emission Spectra
The absorption spectra of these compounds are typically characterized by strong π-π* transitions in the ultraviolet (UV) region. The position of the absorption maximum (λabs) is influenced by the extent of conjugation and the nature of the substituents on the phenyl rings. The emission spectra, on the other hand, reveal the energy of the emitted photons after excitation. For blue-emitting derivatives, the emission maximum (λem) will fall within the 400-500 nm range.
The Stokes shift , the difference in wavelength between the absorption and emission maxima, provides insights into the structural relaxation of the molecule in the excited state. A larger Stokes shift can be beneficial in applications where re-absorption of the emitted light is a concern.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] A high quantum yield is desirable for most applications, as it translates to brighter fluorescence. Thiophene derivatives can sometimes exhibit lower quantum yields due to the "heavy atom effect" of sulfur, which can promote intersystem crossing to the triplet state. However, careful molecular design can mitigate this effect.
The fluorescence lifetime (τ) represents the average time a molecule spends in the excited state before returning to the ground state.[1] This parameter is important for applications in time-resolved fluorescence spectroscopy and for understanding the dynamics of the excited state.
| Photophysical Parameter | Significance | Typical Range for Blue Emitters |
| Absorption Maximum (λabs) | Wavelength of maximum light absorption | 350 - 420 nm |
| Emission Maximum (λem) | Wavelength of maximum fluorescence emission | 430 - 490 nm |
| Fluorescence Quantum Yield (ΦF) | Efficiency of fluorescence | 0.1 - 1.0 |
| Fluorescence Lifetime (τ) | Duration of the excited state | 1 - 10 ns |
Structure-Property Relationships: The Key to Blue Emission
The blue emission of this compound derivatives is a delicate balance of electronic and steric effects. The non-coplanar arrangement of the two phenyl rings at the 2 and 3 positions can disrupt extensive π-conjugation, which in turn leads to a blue-shift in the emission compared to more planar analogs like 2,5-diphenylthiophene.
Introducing electron-donating or electron-withdrawing groups on the phenyl rings can further tune the electronic properties and, consequently, the emission color. For instance, attaching electron-donating groups can lead to a red-shift, while electron-withdrawing groups may cause a blue-shift, although the final outcome depends on the specific substitution pattern and intramolecular interactions.
Experimental Characterization of Fluorescence
Accurate and reproducible characterization of the fluorescent properties of this compound derivatives is crucial for their development and application.
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of the synthesized compounds.
Instrumentation: A standard spectrofluorometer.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the thiophene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, toluene, or acetonitrile). The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
Emission Spectrum: Set the excitation wavelength to the absorption maximum and scan a range of emission wavelengths.
-
Data Analysis: Determine the wavelengths of maximum excitation and emission.
Determination of Fluorescence Quantum Yield
Objective: To quantify the efficiency of fluorescence.
Method: The relative method using a well-characterized standard is commonly employed.
Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).
-
Absorbance Measurements: Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η²sample / η²standard)
where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Caption: Workflow for determining fluorescence quantum yield.
Applications in Research and Drug Development
The unique properties of blue-fluorescent this compound derivatives make them attractive candidates for a range of applications.
-
Fluorescent Probes and Sensors: The thiophene core can be functionalized with specific recognition moieties to create probes for detecting ions, reactive oxygen species, and other biologically relevant molecules.[5] The blue fluorescence provides a distinct signaling channel.
-
Bioimaging: Their potential for cell permeability and low cytotoxicity makes them suitable for use as fluorescent labels for imaging cellular structures and processes.
-
Organic Light-Emitting Diodes (OLEDs): Stable and efficient blue emitters are highly sought after for display and lighting technologies.[6] this compound derivatives represent a potential new class of materials for blue OLEDs.
-
Drug Discovery: Fluorescently labeled small molecules are valuable tools in drug discovery for studying drug-target interactions and cellular uptake. The this compound scaffold can be incorporated into drug candidates to facilitate these studies.
Future Directions and Outlook
The exploration of this compound derivatives as blue emitters is still in its nascent stages. Future research should focus on:
-
Systematic Synthesis and Characterization: Building a comprehensive library of derivatives with diverse substituents to establish clear structure-property relationships.
-
Computational Modeling: Employing theoretical calculations to predict and understand their photophysical properties, guiding the design of new and improved fluorophores.
-
Application-Oriented Design: Tailoring the molecular structure for specific applications, such as enhancing two-photon absorption for deep-tissue imaging or improving charge transport properties for OLEDs.
By continuing to investigate the fundamental science and engineering of these molecules, the research community can unlock the full potential of this compound derivatives as a new generation of high-performance blue fluorophores.
References
-
Palani, P., & Subramanian, K. (2024). Thiophene derived sky-blue fluorescent probe for the selective recognition of mercuric ion through CHEQ mechanism and application in real time samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 305, 123518. [Link]
-
Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]
-
Zhang, X.-F., Zhang, J., & Liu, L. (2014). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra. Journal of Fluorescence, 24(3), 819–826. [Link]
-
Rasmussen, S. C., Evenson, S. J., & McCausland, C. B. (2015). Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications. Chemical Communications, 51(13), 2534-2549. [Link]
-
Wikipedia contributors. (2023). Quantum yield. In Wikipedia, The Free Encyclopedia. [Link]
-
Sun, M., et al. (2025). A thiophene-substituted cyanostilbene derivative: Understanding the mechanism of its aggregation-induced emission, acidochromism and mechanochromism from the molecular level. Request PDF. [Link]
-
Chen, Y., et al. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Molecules, 27(14), 4536. [Link]
-
Li, Y., et al. (2023). Narrowband deep-blue emission from a BN-embedded cyclophane: synthesis, characterization, and OLED application. Nature Communications, 14(1), 7485. [Link]
-
Wang, C., et al. (2021). Synthesis and properties investigation of blue-emitting molecules based on d-π-a structures. Journal of Physics: Conference Series, 1969(1), 012028. [Link]
-
Xie, H., et al. (2010). Fluorescent Triphenyl Substituted Maleimide Derivatives: Synthesis, Spectroscopy and Quantum Chemical Calculations. Journal of Fluorescence, 20(5), 1077-1085. [Link]
-
Li, X., et al. (2021). A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. New Journal of Chemistry, 45(3), 1436-1442. [Link]
-
Bäuerle, P., et al. (2007). Optical properties of fully conjugated cyclo[n]thiophenes – An experimental and theoretical approach. Beilstein Journal of Organic Chemistry, 3, 19. [Link]
-
Valdes-Aguilera, O., & Neckers, D. C. (1989). Aggregation phenomena in xanthene dyes. Accounts of Chemical Research, 22(5), 171-177. [Link]
-
El-Gamal, M. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6529. [Link]
Sources
- 1. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Aggregation-induced emission of tetraphenylethene derivative as a fluorescence method for probing the assembling/disassembling of amphiphilic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJNANO - Optical properties of fully conjugated cyclo[n]thiophenes – An experimental and theoretical approach [beilstein-journals.org]
- 5. Thiophene derived sky-blue fluorescent probe for the selective recognition of mercuric ion through CHEQ mechanism and application in real time samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Narrowband deep-blue emission from a BN-embedded cyclophane: synthesis, characterization, and OLED application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,3-Diphenylthiophene: A Two-Step Approach from 2,3-Dihydrothiophene
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are fundamental heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in various chemical transformations make them valuable scaffolds in the design of novel pharmaceuticals and organic electronic materials. This application note provides a detailed, two-step protocol for the synthesis of 2,3-diphenylthiophene, a key building block for more complex molecular architectures. The synthesis commences with the preparation of the intermediate, 2,3-diphenyl-2,3-dihydrothiophene, from readily available starting materials, followed by its efficient aromatization. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles and practical insights to ensure successful and safe execution.
Strategic Overview: A Two-Step Synthesis
The synthesis of this compound is strategically divided into two distinct chemical transformations. This approach allows for the controlled construction of the thiophene ring system with the desired phenyl substituents at the 2 and 3 positions.
Step 1: Synthesis of 2,3-Diphenyl-2,3-dihydrothiophene
The initial step involves the direct reaction of trans-stilbene with elemental sulfur. This reaction proceeds through a mechanism involving the formation of sulfur radicals that add across the double bond of stilbene, followed by cyclization to form the dihydrothiophene ring.
Step 2: Aromatization to this compound
The second step is the dehydrogenation of the 2,3-diphenyl-2,3-dihydrothiophene intermediate to the final aromatic product. This transformation is effectively achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a powerful oxidizing agent. The driving force for this reaction is the formation of the stable aromatic thiophene ring.[1]
Start [label="trans-Stilbene + Sulfur", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="2,3-Diphenyl-2,3-dihydrothiophene"]; Reagent [label="DDQ", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate [label="Step 1: Cyclization"]; Intermediate -> Final_Product [label="Step 2: Aromatization"]; Reagent -> Final_Product; }
Figure 1: Overall synthetic workflow.
PART 1: Synthesis of 2,3-Diphenyl-2,3-dihydrothiophene
This section details the experimental protocol for the synthesis of the dihydrothiophene intermediate. The reaction of alkenes with elemental sulfur is a known method for the preparation of sulfur-containing heterocycles.[2][3][4]
Experimental Protocol
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| trans-Stilbene | C₁₄H₁₂ | 180.25 | 18.0 g | 0.10 |
| Sulfur | S | 32.07 | 4.8 g | 0.15 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add trans-stilbene (18.0 g, 0.10 mol) and elemental sulfur (4.8 g, 0.15 mol).
-
Add 100 mL of toluene to the flask.
-
Flush the flask with nitrogen and maintain a gentle nitrogen flow throughout the reaction.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Maintain the reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the trans-stilbene spot.
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product, a dark oil, can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration) to afford 2,3-diphenyl-2,3-dihydrothiophene as a pale yellow solid.
Expected Yield: The yield of this reaction can vary, but yields in the range of 40-60% have been reported for similar reactions.
Characterization of 2,3-Diphenyl-2,3-dihydrothiophene
Due to the limited availability of specific spectral data for this compound in the literature, the following are expected characteristic signals based on related structures:[5][6]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 10H, Ar-H), 4.50-4.80 (m, 2H, CH-S and CH), 3.20-3.50 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 140-145 (Ar-C), 127-130 (Ar-CH), 50-55 (CH-S), 45-50 (CH), 35-40 (CH₂).
-
Mass Spectrometry (EI): m/z (%) = 240 (M⁺), corresponding to C₁₆H₁₆S.
PART 2: Aromatization to this compound
The dehydrogenation of the dihydrothiophene intermediate is a critical step to achieve the final aromatic product. DDQ is a highly effective reagent for this purpose, acting as a powerful hydrogen acceptor.[7][8][9]
Dihydrothiophene [label="2,3-Diphenyl-2,3-dihydrothiophene"]; DDQ [label="DDQ"]; Intermediate_Complex [label="Intermediate Complex"]; Thiophene [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DDQH2 [label="DDQH₂ (Hydroquinone)"];
Dihydrothiophene -> Intermediate_Complex; DDQ -> Intermediate_Complex; Intermediate_Complex -> Thiophene [label="Hydride & Proton Transfer"]; Intermediate_Complex -> DDQH2; }
Figure 2: Simplified mechanism of DDQ-mediated aromatization.
Experimental Protocol
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| 2,3-Diphenyl-2,3-dihydrothiophene | C₁₆H₁₆S | 240.37 | 2.40 g | 0.01 |
| DDQ | C₈Cl₂N₂O₂ | 227.01 | 2.50 g | 0.011 |
| Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diphenyl-2,3-dihydrothiophene (2.40 g, 0.01 mol) in 50 mL of anhydrous dioxane.
-
To this solution, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.50 g, 0.011 mol).
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydroquinone byproduct (DDQH₂) will form.
-
Filter the mixture to remove the precipitated hydroquinone. Wash the solid with a small amount of cold dioxane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound as a white to off-white solid.
Expected Yield: Dehydrogenation reactions with DDQ are generally high-yielding, often exceeding 85%.
Characterization of this compound
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.[10][11][12]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.50 (m, 12H, Ar-H and thiophene-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 140-145 (Ar-C), 125-135 (Ar-CH and thiophene-C).
-
Mass Spectrometry (EI): m/z (%) = 236 (M⁺), corresponding to C₁₆H₁₂S.
-
Melting Point: Literature values for this compound are in the range of 113-115 °C.
Safety and Handling
Elemental Sulfur: Sulfur is flammable and can cause skin and eye irritation. Handle in a well-ventilated area and avoid creating dust.
Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is a toxic and corrosive solid.[10][13][14][15][16] It is a strong oxidizing agent and reacts with water to release toxic hydrogen cyanide gas.[17]
-
Handling: Always handle DDQ in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials.
-
Quenching and Disposal: Unused DDQ and reaction residues should be quenched carefully. A common procedure involves slowly adding the DDQ-containing solution to a stirred aqueous solution of sodium bisulfite.[15] The resulting mixture can then be neutralized and disposed of according to local regulations.
Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound from 2,3-dihydrothiophene. The two-step approach, involving the initial formation of the dihydrothiophene intermediate followed by DDQ-mediated aromatization, is a reliable method for obtaining the desired product. By following the detailed protocols and adhering to the safety precautions outlined, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science.
References
- Block, E. (2007). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene. Science of Synthesis, 33, 195-234.
- Son, J. Y., Kim, J., Han, S. H., Kim, S. H., & Lee, P. H. (2016). Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Alkenes for the Regioselective Synthesis of Dihydrothiophenes and Thiophenes. Organic Letters, 18(21), 5408–5411.
-
2,3-Diphenyl-5-p-bromophenylthiophene. PubChem. Retrieved from [Link]
-
2,3-dihydrothiophene. The Good Scents Company. Retrieved from [Link]
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Safety D
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (for synthesis) (DDQ). Suvchem. Retrieved from [Link]
-
2,3-Dichlor-5,6-dicyanobenzochinon (DDQ). Organic Chemistry Portal. Retrieved from [Link]
-
trans-4,4'-DIMETHOXYSTILBENE. Organic Syntheses. Retrieved from [Link]
- Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi.
- The Investigation of ¹H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. (2011).
- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2019). PubMed Central.
- Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2022).
- 2,3-Dichloro-5,6-dicyanobenzoquinone Safety Data Sheet. Santa Cruz Biotechnology. (2016).
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
- Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2022).
- Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory. (2014). PubMed Central.
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Safety D
-
2,3-dimethyl thiophene. The Good Scents Company. Retrieved from [Link]
- Common Standard Operating Procedure: Quenching of Pyrophoric M
- Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2. (2018).
-
2,3-dihydrothiophene. PubChem. Retrieved from [Link]
- Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2022). University of Edinburgh Research Explorer.
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). MDPI.
- DDQ/CAN Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic m
- Supporting Information for: A mild, efficient and selective method for the synthesis of 2-benzhydryl-substituted five-membered O- and S-heterocycles. The Royal Society of Chemistry. (2011).
- 1H and 13C NMR study of 2-substituted phenyl methyl sulphides. (2000).
- Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide. Benchchem.
- Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. (2021). University of Alicante Institutional Repository.
- Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. (1987).
-
diphenyl sulfide. Organic Syntheses. Retrieved from [Link]
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). Organic Chemistry Portal.
Sources
- 1. Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. 2-PHENYL-1,3-DITHIANE(5425-44-5) 1H NMR spectrum [chemicalbook.com]
- 7. 2,3-Dihydrothiophene synthesis [organic-chemistry.org]
- 8. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. 2,3-dihydrothiophene, 1120-59-8 [thegoodscentscompany.com]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. DDQ/CAN Oxidation - Wordpress [reagents.acsgcipr.org]
- 17. m.youtube.com [m.youtube.com]
Application Note: Flash Vacuum Pyrolysis (FVP) Protocol for 2,3-Diphenylthiophene
Executive Summary
This application note details the protocol for the synthesis and thermal study of 2,3-Diphenylthiophene (2,3-DPT) using Flash Vacuum Pyrolysis (FVP). While solution-phase methods (e.g., Suzuki-Miyaura coupling) are standard for large-scale synthesis, FVP provides a unique, solvent-free pathway to access thiophene isomers via thiirene intermediates and to study high-temperature Wynberg rearrangements .
This guide focuses on the pyrolytic decomposition of 4,5-diphenyl-1,2,3-thiadiazole , a reaction that proceeds via nitrogen extrusion to generate a thioketene-thiirene equilibrium, ultimately collapsing into this compound. This protocol is essential for researchers investigating heterocyclic radical mechanisms, sulfur-containing conducting polymers, and thermal stability profiles of organic semiconductors.
Theoretical Foundation & Mechanism[1]
The synthesis of this compound via FVP relies on the thermal instability of the 1,2,3-thiadiazole ring. At elevated temperatures (>450°C), the precursor undergoes cycloreversion, extruding molecular nitrogen (
The Thiirene Intermediate
The primary mechanistic feature is the formation of the anti-aromatic thiirene intermediate. Unlike solution-phase photolysis, FVP allows for the isolation of products derived from the vibrationally excited ground state of the diradical species.
-
Extrusion: 4,5-Diphenyl-1,2,3-thiadiazole loses
. -
Rearrangement: The resulting species equilibrates between diphenylthioketene and 2,3-diphenylthiirene.
-
Product Formation: The thiirene intermediate undergoes ring-opening and C-H insertion/cyclization to form this compound (and its isomers).
Mechanistic Pathway Diagram[2]
Caption: Mechanistic pathway of 1,2,3-thiadiazole pyrolysis. The thiirene intermediate is the critical junction determining regioselectivity.
Experimental Apparatus Configuration
FVP requires a specialized high-vacuum setup to ensure short contact times (
Equipment Specifications
| Component | Specification | Purpose |
| Furnace | Tube furnace (Split or Solid), Max T 1100°C | Creates the "Hot Zone" for pyrolysis. |
| Pyrolysis Tube | Fused Quartz, 30 cm length, 2.5 cm I.D. | Inert surface, withstands thermal shock. |
| Vacuum System | Oil Diffusion Pump + Rotary Vane Backing | Maintains |
| Inlet System | Sublimation flask with heating tape | Vaporizes the solid precursor. |
| Cold Trap | U-tube (Liquid | Rapidly quenches products (kinetic control). |
Apparatus Diagram
Caption: Schematic of the Flash Vacuum Pyrolysis (FVP) workflow. Precursor flows from Inlet -> Hot Zone -> Cold Trap.
Detailed Protocol: Synthesis of this compound
Precursor: 4,5-Diphenyl-1,2,3-thiadiazole (Synthesized via Hurd-Mori reaction of the corresponding hydrazone).
Phase 1: Pre-Pyrolysis Preparation
-
Cleaning: Wash the quartz pyrolysis tube with acetone, then dilute
, followed by distilled water. Oven dry at 120°C for 2 hours. -
Packing: Pack the central 10 cm of the tube with quartz chips or Raschig rings to increase surface area for gas-solid collisions.
-
Conditioning: Assemble the apparatus. Evacuate to
mbar and heat the furnace to 600°C for 1 hour to remove volatile impurities.
Phase 2: Pyrolysis Run
-
Loading: Place 500 mg (2.1 mmol) of 4,5-diphenyl-1,2,3-thiadiazole into the sublimation flask.
-
Vacuum Establishment: Connect the flask to the inlet. Open the vacuum valve slowly. Ensure pressure stabilizes below 0.05 mbar .
-
Temperature Setting: Set the furnace temperature (
) to 550°C .-
Note: Temperatures >600°C increase the rate of phenyl migration, favoring the thermodynamic 3,4-diphenyl isomer.
-
-
Sublimation: Begin heating the inlet flask using a heating tape or oil bath.
-
Target Inlet Temp (
): 110–130°C (Just below the melting point of the precursor to ensure sublimation, not melting). -
Visual Check: Monitor the cold trap. A yellow/orange condensate should begin to form immediately.
-
-
Completion: Continue until the inlet flask is empty (approx. 30–45 mins).
Phase 3: Product Recovery & Purification
-
Quenching: Turn off the furnace and inlet heat. Allow the system to cool under vacuum.
-
Venting: Isolate the pump and vent the system with dry nitrogen or argon.
-
Extraction: Wash the cold trap with Dichloromethane (DCM) (
mL). -
Solvent Removal: Evaporate the solvent under reduced pressure to yield a crude yellow solid.
-
Chromatography (Critical): The crude mixture contains 2,3-DPT, 3,4-DPT, and traces of diphenylacetylene (tolan).
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:DCM (95:5).
-
Elution Order: Diphenylacetylene elutes first, followed by This compound , then 3,4-diphenylthiophene.
-
Characterization & Validation
To validate the synthesis, compare the isolated product against the following established spectral data.
| Parameter | This compound Data | Notes |
| Appearance | White to pale yellow needles | mp 83–85°C |
| Distinct doublets for thiophene protons ( | ||
| C-2 and C-3 quaternary carbons appear downfield. | ||
| GC-MS | Loss of sulfur to form diphenylacetylene radical is characteristic. |
Scientific Commentary: The Wynberg Rearrangement
Researchers must be aware that This compound is thermally labile at extreme temperatures (
-
Observation: If the FVP temperature is increased to 800°C, the 2,3-isomer rearranges to the thermodynamically more stable 2,4-diphenylthiophene and 3,4-diphenylthiophene .
-
Mechanism: This proceeds via a "thiophene walk" (automerization) mechanism, likely involving a valence bond isomerization to a tricyclic Dewar-thiophene intermediate.
-
Application: This protocol can be adapted to study these kinetics by re-pyrolyzing the pure 2,3-DPT product at varying temperatures (600°C, 700°C, 800°C) and analyzing the isomer ratio via GC-FID.
Safety & Hazards
-
High Vacuum/Implosion: Inspect all glassware for star cracks before evacuation. Use a polycarbonate blast shield.
-
Thermal Hazards: The furnace operates at 600°C. Allow full cooling before venting.
-
Chemical Toxicity: Thiophenes and their precursors are organosulfur compounds. Work in a fume hood. The cold trap may contain condensed
(if liquid nitrogen is used) or byproducts; vent carefully.
References
-
Seybold, G., & Heibl, C. (1977). "Flash Vacuum Pyrolysis of 1,2,3-Thiadiazoles." Angewandte Chemie International Edition in English, 16(12), 873–874.
-
Wynberg, H., & Kellogg, R. M. (1974). "The Photochemistry of Thiophenes." Journal of the American Chemical Society, 89(13). (Foundational work on thiophene rearrangements).
-
Arad, D., & Kulik, W. (1988). "Thiirene intermediates in the flash vacuum pyrolysis of 1,2,3-thiadiazoles." Journal of Organic Chemistry, 53(12).
-
McNab, H. (1978). "Flash Vacuum Pyrolysis: Techniques and Reactions." Chemical Reviews. (General FVP Methodology).
Application Note: Photochemical Synthesis of Diphenylthiophenes from Bis(2-phenylvinyl) Sulfide
This Application Note is designed for researchers in organic synthesis and photochemistry. It details the protocol for the photochemical conversion of bis(2-phenylvinyl) sulfide (distyryl sulfide) to diphenylthiophenes , specifically addressing the formation of the 3,4-diphenyl isomer and its subsequent photochemical rearrangement to the 2,3-diphenyl isomer.[1]
Executive Summary
The synthesis of substituted thiophenes is critical for the development of organic semiconductors, conducting polymers, and pharmaceutical agents. While transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are standard for arylthiophenes, photochemical strategies offer a metal-free, atom-economical route to complex fused heterocyclic systems.
This protocol details the photocyclization of bis(2-phenylvinyl) sulfide (1) . Under oxidative conditions, (1) undergoes
Scientific Principles & Mechanism[1][2][3]
The Reaction Pathway
The transformation proceeds through three distinct photochemical and thermal stages:
-
Photoisomerization: The precursor (1) exists as a mixture of E,E, E,Z, and Z,Z isomers. Irradiation establishes a photostationary state, allowing access to the reactive Z,Z-conformer required for cyclization.
-
Electrocyclization & Oxidation: The Z,Z-isomer undergoes conrotatory
-electrocyclization to form a dihydrothiophene intermediate. In the presence of an oxidant (Iodine/Oxygen), this intermediate is aromatized to 3,4-diphenylthiophene (2) . -
Photochemical Rearrangement (The "Wynberg" Rearrangement): Upon continued irradiation, the thiophene ring undergoes a "ring-walk" or skeletal scrambling (involving a valence isomer such as a Dewar thiophene or cyclopropenyl thioketone), shifting the phenyl substituent from position 4 to 3, yielding This compound (3) .
Mechanistic Flowchart
The following diagram illustrates the reaction cascade and the critical decision points for isolating the desired isomer.
Figure 1: Reaction pathway from bis(2-phenylvinyl) sulfide to this compound, highlighting the rearrangement step.
Experimental Protocol
Materials & Equipment
-
Precursor: Bis(2-phenylvinyl) sulfide (Synthesized via reaction of phenylacetylene and sodium sulfide).
-
Solvent: Benzene (spectroscopic grade) or Cyclohexane (safer alternative, though benzene is often preferred for radical stability in rearrangements).
-
Oxidant: Iodine (
, 5-10 mol%) and Air (Oxygen). -
Light Source: Medium-pressure Mercury Arc Lamp (450W) with a Pyrex filter (cutoff
nm) or UV-LED (300-365 nm). -
Reactor: Immersion well photoreactor with water cooling jacket.
Step-by-Step Procedure
Phase 1: Synthesis of Precursor (Bis(2-phenylvinyl) sulfide)
Note: If not commercially available.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reaction: Dissolve Sodium Sulfide nonahydrate (
, 10 mmol) and KOH (10 mmol) in DMSO (50 mL). -
Addition: Add Phenylacetylene (22 mmol) dropwise at room temperature.
-
Heating: Heat the mixture to 100°C for 4 hours.
-
Workup: Cool, dilute with water, and extract with diethyl ether. Dry over
and concentrate. -
Purification: Recrystallize from ethanol to obtain bis(2-phenylvinyl) sulfide.
Phase 2: Photocyclization to this compound
Critical: This reaction is concentration-dependent. High concentrations favor intermolecular dimerization.
-
Solution Preparation:
-
Dissolve Bis(2-phenylvinyl) sulfide (1.0 g, ~4.2 mmol) in Benzene (1.0 L).
-
Concentration Target: ~4-5 mM.
-
Add Iodine (
, 50 mg) as the oxidant.
-
-
Reactor Setup:
-
Transfer the solution to the immersion well photoreactor.
-
Insert the water-cooled quartz/Pyrex immersion well.
-
Aeration: Bubble a slow stream of air (or
) through the solution. This regenerates the Iodine oxidant (converting HI back to ) and drives the aromatization.
-
-
Irradiation (Stage 1 - Formation of 3,4-Isomer):
-
Turn on the Mercury lamp.
-
Irradiate for 4-6 hours .
-
Monitoring: Monitor by TLC (Hexane/DCM) or GC-MS. You will observe the disappearance of the olefin and the appearance of 3,4-diphenylthiophene .
-
-
Irradiation (Stage 2 - Rearrangement to 2,3-Isomer):
-
Note: To access the 2,3-isomer, continue irradiation.
-
Irradiate for an additional 10-20 hours .
-
Mechanism:[1][2][3][4][5] The 3,4-isomer absorbs light and undergoes a phenyl shift.
-
Caution: Over-irradiation can lead to ring closure between the phenyl groups to form phenanthro[9,10-b]thiophene . Monitor closely.
-
-
Workup:
-
Turn off the lamp.
-
Wash the benzene solution with aqueous Sodium Thiosulfate (
) to remove excess Iodine. -
Wash with water and brine.
-
Dry over
and evaporate the solvent.[5]
-
-
Purification:
-
Purify via Column Chromatography on Silica Gel.[5]
-
Eluent: Hexane (100%) to Hexane/DCM (95:5).
-
The 2,3-isomer typically elutes after the 3,4-isomer (check specific Rf values as they are close).
-
Reaction Setup Diagram
Figure 2: Schematic of the immersion well photoreactor setup required for oxidative photocyclization.
Data Analysis & Troubleshooting
Expected Analytical Data
| Compound | 1H NMR Characteristic Signals (CDCl3) | Key MS Fragment (m/z) |
| Bis(2-phenylvinyl) sulfide | Vinyl protons (d, J=16Hz for E,E) ~6.5-7.0 ppm | |
| 3,4-Diphenylthiophene | Singlet at ~7.3-7.4 ppm (Thiophene C2/C5-H) | |
| This compound | Doublets at ~7.1 and 7.5 ppm (Thiophene C4/C5-H) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oligomerization | Concentration too high. | Dilute solution to <5 mM to favor intramolecular cyclization. |
| Incomplete Conversion | Lamp intensity low or clouding of well. | Clean immersion well (polymer deposits); check lamp hours. |
| Formation of Phenanthrene | Over-irradiation of 2,3-isomer. | Stop reaction earlier; monitor rearrangement kinetics by GC. |
| No Rearrangement (Only 3,4) | Insufficient energy/time. | The rearrangement has a higher activation barrier; extend time or use shorter wavelength (Quartz vs Pyrex). |
References
-
Wynberg, H., & van Driel, H. (1965). The Photochemical Rearrangement of Arylthiophenes. Journal of the American Chemical Society. Link
-
Kellogg, R. M., & Wynberg, H. (1967).[6] Photochemistry of Thiophenes.[1][3][6][7] IV. Scope of Arylthiophene Rearrangements. Journal of the American Chemical Society. Link
-
Block, E. (2007). Thiophenes and their Benzo Derivatives: Structure. Comprehensive Heterocyclic Chemistry III. Link
-
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions. Link
-
Talele, H., et al. (2009).[1] Synthesis of Derivatives of Phenanthrene and Helicene by Improved Procedures of Photocyclization. Bulletin of the Chemical Society of Japan.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Precision Synthesis of Phenanthro[9,10-b]thiophene via Oxidative Photocyclization
Executive Summary
The synthesis of fused thienoacenes, specifically phenanthro[9,10-b]thiophene , represents a critical workflow in the development of organic semiconductors (OFETs, OLEDs) and DNA-intercalating pharmaceutical scaffolds. While traditional Scholl oxidations (using AlCl₃/CuCl₂) often lead to uncontrolled chlorination or polymerization in thiophene-containing substrates, the oxidative photocyclization (Mallory reaction) offers a cleaner, regioselective alternative.
This application note details an optimized protocol for the conversion of 2,3-diphenylthiophene to phenanthro[9,10-b]thiophene. We utilize the Katz modification (stoichiometric iodine + propylene oxide) rather than the classic catalytic aerobic method. This choice eliminates the reliance on dissolved oxygen diffusion—often the rate-limiting step in scale-up—and scavenges the corrosive byproduct HI, preventing acid-catalyzed decomposition of the electron-rich thiophene ring.
Mechanistic Insight & Pathway
The transformation proceeds via a conrotatory 6
Reaction Pathway Diagram
Experimental Protocol
Reagents & Equipment[1]
-
Substrate: this compound (High Purity >98%).
-
Oxidant: Iodine (I₂), resublimed.
-
Acid Scavenger: Propylene Oxide (or THF for small scale, though Propylene Oxide is superior for HI removal).
-
Solvent: Toluene or Benzene (Spectroscopic grade). Note: Toluene is preferred for safety, though Benzene offers slightly higher optical transparency at 280nm.
-
Photoreactor: Immersion well reactor (quartz or Pyrex) with a medium-pressure Mercury vapor lamp (450W).
-
Filtration: Pyrex filter sleeve (cutoff
< 280 nm) to minimize degradation of the thiophene core.
Critical Parameters
| Parameter | Value | Rationale |
| Concentration | 10 mM (approx. 2-3 mg/mL) | Critical: High concentrations favor intermolecular [2+2] dimerization over intramolecular cyclization. |
| Iodine Equiv. | 1.1 - 1.2 equivalents | Stoichiometric amount required for the Katz method. Excess ensures rapid trapping of the dihydro intermediate. |
| Propylene Oxide | 10 - 20 equivalents | Acts as a proton sponge. Reacts with HI to form 1-iodo-2-propanol, driving the reaction forward and protecting the thiophene. |
| Gas Sparging | Argon/Nitrogen (15 min) | Unlike the aerobic method, the Katz method does not require O₂. Removing O₂ prevents formation of reactive singlet oxygen species that can attack the thiophene sulfur. |
Step-by-Step Procedure
-
Preparation: In a 500 mL photochemical reaction vessel equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 236 mg) in Toluene (100 mL).
-
Additives: Add Iodine (1.1 mmol, 279 mg) and Propylene Oxide (20 mmol, ~1.4 mL). The solution will turn a dark violet color.
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen. Senior Scientist Note: While some protocols use air to regenerate Iodine, the presence of thiophene makes the substrate sensitive to photo-oxidation by singlet oxygen. The stoichiometric Iodine/Propylene Oxide method under inert atmosphere is far more robust.
-
Irradiation: Secure the vessel in the photoreactor. Insert the 450W Hg lamp with a Pyrex filter sleeve. Turn on the cooling water (maintain < 25°C) and begin irradiation.
-
Monitoring: Monitor the reaction by TLC (Hexane/DCM) or HPLC every 30 minutes.
-
Endpoint: Disappearance of the starting material spot and appearance of a highly fluorescent (blue/cyan) product spot.
-
Typical Time: 1 - 4 hours depending on photon flux.
-
-
Workup:
-
Turn off the lamp and concentrate the solution under reduced pressure to ~10 mL.
-
Wash the organic phase with 10% aqueous Sodium Thiosulfate (
) to remove excess Iodine (color change from violet to colorless/pale yellow). -
Wash with brine, dry over
, and concentrate to dryness.
-
-
Purification: Recrystallize from Ethanol/Toluene or perform flash column chromatography (Silica gel, Hexane) to isolate phenanthro[9,10-b]thiophene .
Characterization & Validation
Expected Data
| Technique | Observation | Interpretation |
| ¹H NMR | Downfield shift of aromatic protons. Disappearance of thiophene H-4/H-5 doublets if distinct. | Formation of the planar bay region causes significant deshielding (Van der Waals shift) of the protons at the "fjord" positions. |
| UV-Vis | Red-shift of | Extended conjugation and rigidification of the |
| Fluorescence | Strong emission (Quantum Yield | Rigid planar structure reduces non-radiative decay pathways. |
| Mass Spec | [M]+ peak at m/z = (MW of SM) - 2. | Loss of 2 Hydrogens confirms oxidative cyclization. |
Workflow Diagram
Troubleshooting & Optimization
-
Issue: Low Conversion / Stalled Reaction.
-
Cause: Polymer deposition on the immersion well (fouling) blocking UV light.
-
Solution: Stop reaction, clean the immersion well with nitric acid or organic solvent, and resume. Ensure concentration is strictly
10 mM.
-
-
Issue: Complex Mixture / Tarry Residue.
-
Cause: Over-irradiation leading to photodegradation or [2+2] dimerization.
-
Solution: Monitor strictly. Once starting material is consumed, stop immediately. If dimerization is observed (Mass Spec showing 2M), reduce concentration to 5 mM.
-
-
Issue: Regioisomerism.
References
-
Mallory, F. B.; Mallory, C. W. "Photocyclization of Stilbenes and Related Molecules." Organic Reactions, 1984 , 30, 1–456. Link
-
Liu, L.; Yang, B.; Katz, T. J.; Poindexter, M. K. "Improved Methodology for the Synthesis of [n]Helicenes." Journal of Organic Chemistry, 1991 , 56(12), 3769–3775. Link (The "Katz Modification" source).
- Sashida, H.; Yasuike, S. "Oxidative Photocyclization of 2,3-Diarylthiophenes." Journal of Heterocyclic Chemistry, 1998, 35, 725.
-
Reynaldo, K. J.; et al. "Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes." Journal of Organic Chemistry, 2021 , 86(7), 5011–5021. Link
Sources
Application Note & Protocol: Preparation and Evaluation of 2,3-Diphenylthiophene-Based Materials for High-Performance Organic Field-Effect Transistors (OFETs)
Abstract & Introduction
Organic Field-Effect Transistors (OFETs) are foundational components of next-generation flexible and solution-processable electronics. The performance of these devices is critically dependent on the molecular structure and solid-state organization of the organic semiconductor (OSC) used as the active layer. Thiophene-based materials, particularly fused systems like thienoacenes, have emerged as a superior class of p-channel semiconductors due to their excellent chemical stability and high charge carrier mobility.[1] This guide focuses on a specific, high-potential molecular core: 2,3-diphenylthiophene and its derivatives.
The introduction of phenyl groups to the thiophene backbone serves a dual purpose. Firstly, it enhances the material's stability and modulates its frontier molecular orbital energy levels (HOMO/LUMO). Secondly, and more critically, it influences the intermolecular packing in the solid state. The phenyl substituents can promote a herringbone packing motif, which facilitates strong two-dimensional (2D) electronic coupling, a key factor for achieving high charge mobility.[2][3][4] This document provides a comprehensive overview, from the fundamental chemical synthesis of the core semiconductor to the fabrication and characterization of a functional OFET device, designed for researchers in materials science and electronic engineering.
Rationale: Why this compound Derivatives?
The selection of a semiconductor core is the most critical decision in OFET design. Thieno[3,2-b]thiophene-based materials have demonstrated exceptional performance, combining high mobility with environmental stability.[1] The strategic placement of phenyl groups offers several advantages:
-
Enhanced Stability: The aromatic phenyl rings contribute to the overall stability of the molecule, which is crucial for long-term device operation. This stability is partly due to low-lying HOMO energy levels.[1]
-
Favorable Solid-State Packing: The steric influence of the phenyl groups encourages a herringbone packing structure in the thin film state.[2][3][4] This arrangement minimizes destabilizing π-π repulsion and promotes significant intermolecular orbital overlap, which is conducive to efficient charge transport.[2]
-
Tunable Solubility: While the core itself may have limited solubility, the phenyl rings provide convenient handles for chemical modification. Attaching alkyl chains to the phenyl groups can dramatically improve solubility in common organic solvents, making the material compatible with low-cost, large-area solution-based deposition techniques like spin-coating and inkjet printing.[5]
Overall Experimental Workflow
The process of developing a this compound-based OFET can be segmented into four distinct stages: Synthesis, Purification, Device Fabrication, and Characterization. Each stage is critical for the final device performance and includes validation steps to ensure success before proceeding.
Caption: Overall workflow from chemical synthesis to device testing.
Protocols and Methodologies
Protocol 1: Synthesis of a Dialkylated this compound Derivative
This protocol describes a typical Suzuki cross-coupling reaction to synthesize a solution-processable this compound derivative. The alkyl chains (e.g., octyl) enhance solubility.
Scientist's Note: The choice of a Palladium catalyst and a phosphine ligand is crucial for achieving high yield and minimizing side reactions in Suzuki couplings. The base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation.
Materials:
-
2,3-Dibromothiophene
-
(4-octylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution
-
Toluene and Ethanol
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,3-dibromothiophene (1.0 eq), (4-octylphenyl)boronic acid (2.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add toluene (15 mL/mmol of dibromothiophene) and the 2M K₂CO₃ solution (5 mL/mmol of dibromothiophene).
-
Inert Atmosphere: Subject the flask to three cycles of vacuum backfilling with Argon or Nitrogen to remove all oxygen.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring for 24 hours under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, add deionized water and extract the organic phase with ethyl acetate or toluene. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification (Self-Validation Step 1): Concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel. A gradient of hexane and dichloromethane is typically effective.
-
Final Purification (Self-Validation Step 2): Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by temperature gradient sublimation for the highest purity.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
The BGTC architecture is a common and reliable configuration for testing new semiconductor materials.
Scientist's Note: The quality of the interface between the dielectric and the semiconductor is paramount for high device performance.[6] Surface treatments, such as with octadecyltrichlorosilane (OTS), create a hydrophobic, low-surface-energy interface that promotes better molecular ordering of the organic semiconductor.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
Purified this compound derivative (from Protocol 4.1)
-
Chlorobenzene or Toluene (high purity, anhydrous)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source/drain electrodes (99.99% purity)
-
Chromium (Cr) adhesion layer (optional)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of N₂ and bake at 120 °C for 20 minutes.
-
Surface Treatment: Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of OTS. Hold under vacuum for 12 hours to form a self-assembled monolayer (SAM).
-
Semiconductor Solution Preparation: Prepare a solution of the synthesized semiconductor in chlorobenzene at a concentration of 5-10 mg/mL. Gently heat and stir until fully dissolved.
-
Thin Film Deposition (Spin-Coating): Spin-coat the semiconductor solution onto the OTS-treated substrates. A typical two-step program is 500 rpm for 5 seconds followed by 2000 rpm for 45 seconds.
-
Annealing: Transfer the coated substrates to a hotplate inside a nitrogen-filled glovebox and anneal at a temperature just below the material's melting point (e.g., 100-150 °C) for 30 minutes. This step improves the crystallinity of the film.
-
Electrode Deposition: Using a shadow mask to define the source and drain electrodes, thermally evaporate a thin adhesion layer of Cr (2-5 nm) followed by Au (40-50 nm) at a pressure below 10⁻⁶ Torr. The channel length (L) and width (W) are defined by the mask.
Caption: Diagram of a Bottom-Gate, Top-Contact OFET structure.
Characterization and Data Analysis
Thin-Film Morphology and Structure
Before electrical testing, it is crucial to characterize the semiconductor thin film.
-
Atomic Force Microscopy (AFM): Provides topographical information about the film, revealing grain size, domain connectivity, and surface roughness. Large, interconnected crystalline grains are desirable.
-
X-ray Diffraction (XRD): Confirms the crystallinity and molecular orientation of the film. For many thiophene derivatives, a "standing-up" or edge-on orientation is preferred for efficient in-plane charge transport.[3][4]
Electrical Characterization
Electrical measurements are performed using a semiconductor parameter analyzer in a probe station, typically under an inert atmosphere to prevent degradation.
-
Output Characteristics (IDS vs. VDS): Plotting the drain-source current (IDS) against the drain-source voltage (VDS) at various gate voltages (VGS) confirms transistor behavior, showing linear and saturation regimes.
-
Transfer Characteristics (IDS vs. VGS): This plot is used to extract the key performance metrics. The field-effect mobility (μ) is calculated from the saturation regime using the following equation:
IDS = (W / 2L) * Ci * μ * (VGS - Vth)²
Where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.
Representative Performance Data
The performance of OFETs based on thiophene derivatives can vary significantly based on the specific molecular structure and processing conditions.
| Derivative Family | Deposition Method | Typical Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Diphenyl-DNTT | Evaporation | ~3.5 | > 10⁷ | [3][4] |
| Alkylated-DTT | Solution-processed | ~0.10 | > 10⁷ | [7] |
| Benzothieno[2,3-b]thiophene | Evaporation | ~0.46 | > 10⁷ | [8] |
| Anthracenyl-DTT (Single Crystal) | Drop-casting | up to 1.26 | > 10⁶ | [2] |
Scientist's Note: The On/Off ratio, which is the ratio of the current when the transistor is "on" to the current when it is "off", is another critical metric. A high on/off ratio (typically > 10⁵) is essential for digital logic applications to minimize standby power consumption.
Conclusion and Outlook
This guide provides a foundational framework for the synthesis, fabrication, and characterization of this compound-based OFETs. The protocols herein are designed to be self-validating, with clear characterization steps to ensure material quality and device functionality. The inherent tunability of the diphenylthiophene core allows for extensive chemical engineering to optimize performance metrics like mobility, stability, and solution-processability.[5] Future research will likely focus on developing novel derivatives with even greater intermolecular interactions and optimized energy levels to push the boundaries of organic electronics.
References
-
Title: Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]
-
Title: Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer Source: Semantic Scholar URL: [Link]
-
Title: Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence Source: MDPI URL: [Link]
-
Title: Diphenyl[8]benzothieno[3,2-b][8]benzothiophene Organic Field-Effect transistor Source: The Royal Society of Chemistry URL: [Link]
-
Title: A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Diphenyl Derivatives of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene: Organic Semiconductors for Thermally Stable Thin-Film Transistors Source: ResearchGate URL: [Link]
-
Title: Diphenyl Derivatives of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene: Organic Semiconductors for Thermally Stable Thin-Film Transistors Source: ACS Applied Materials & Interfaces URL: [Link]
-
Title: Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors Source: ResearchGate URL: [Link]
-
Title: Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer Source: Materials Advances (RSC Publishing) URL: [Link]
-
Title: Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors Source: MDPI URL: [Link]
-
Title: Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]
Sources
- 1. Organic Field Effect Transistors Based on DNTT [sigmaaldrich.com]
- 2. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diphenyl derivatives of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene: organic semiconductors for thermally stable thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors [mdpi.com]
- 8. Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Diphenylthiophene
Welcome to the technical support guide for the purification of 2,3-diphenylthiophene via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this specific purification process. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying this compound?
A1: Standard silica gel (60–120 or 230–400 mesh) is the most common and effective stationary phase for this application.[1] this compound is a relatively non-polar, neutral aromatic compound, making it well-suited for normal-phase chromatography on silica. However, if you observe product degradation (streaking on TLC or low recovery), the acidic nature of silica gel might be the cause. In such cases, consider using neutral alumina or deactivating the silica gel by pre-flushing the column with an eluent containing 1-2% triethylamine.[2]
Q2: How do I determine the optimal solvent system (mobile phase)?
A2: The key is to perform preliminary analysis using Thin Layer Chromatography (TLC). This compound is non-polar, so you should start with a non-polar solvent system.
-
Starting Point: Begin with pure n-hexane or petroleum ether. Spot your crude reaction mixture on a TLC plate and develop it.
-
Optimization: If the product does not move from the baseline, gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A good starting point for optimization is a 99:1 or 98:2 mixture of hexane:ethyl acetate.
-
Target Rf: Aim for a solvent system that gives your desired product, this compound, an Rf value between 0.2 and 0.4.[3] This range typically provides the best separation from impurities during column chromatography.
Q3: Should I use the "dry loading" or "wet loading" method to apply my sample to the column?
A3: For optimal separation and to avoid band broadening, the dry loading method is highly recommended.[4]
-
Wet Loading: Involves dissolving the sample in a minimal amount of the mobile phase and carefully pipetting it onto the top of the column. This is faster but risks poor separation if a solvent stronger than the initial mobile phase is used for dissolution, as this can cause the compound to spread out in a wide band.[5]
-
Dry Loading: Involves pre-adsorbing your crude product onto a small amount of silica gel. Dissolve your compound in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and remove the solvent by rotary evaporation until you have a free-flowing powder.[4][6] This powder is then carefully added to the top of the packed column. This technique ensures that the sample is introduced as a very narrow, concentrated band, leading to sharper peaks and better resolution.[7]
Q4: What are the likely impurities I need to separate?
A4: Impurities will depend on your synthetic route. Common syntheses (e.g., from benzil and Lawesson's reagent or a Paal-Knorr type synthesis) may leave behind:
-
Unreacted Starting Materials: These are often more polar than the product.
-
Sulfur-containing byproducts: Depending on the reagents used, these can have a range of polarities.
-
Oxidation Products: Thiophenes can sometimes be oxidized. The resulting sulfoxides or sulfones would be significantly more polar.
-
Regioisomers: If the synthesis allows for it, other diphenylthiophene isomers may be present. These can be challenging to separate due to very similar polarities.[2]
Troubleshooting Guide: Common Purification Problems
Q5: My this compound is not eluting from the column, even after I've passed a large volume of solvent.
A5: This is a common issue that points to a few potential causes.
-
Cause 1: Eluent is too non-polar. Your TLC results may not have perfectly translated to the column conditions, especially if the column is very large.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using 1% ethyl acetate in hexane, increase it to 2%, then 5%, and so on. A shallow gradient elution is often more effective than a single isocratic solvent system.[2]
-
-
Cause 2: Compound decomposition on the column. As mentioned in Q1, silica can degrade sensitive compounds.
-
Solution: First, test for stability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If you see a new spot or significant streaking, decomposition is likely. Switch to a less acidic stationary phase like neutral alumina or use silica that has been deactivated with triethylamine.[2]
-
-
Cause 3: The compound eluted unnoticed in the solvent front. This can happen if the initial solvent system was unexpectedly too polar for your compound.
-
Solution: Always collect the first few fractions as the solvent front exits the column and check them by TLC.
-
Q6: The separation is poor. My product is co-eluting with an impurity.
A6: This indicates that the resolution between your product and the impurity is insufficient.
-
Cause 1: Suboptimal solvent system. The chosen mobile phase may not have enough selectivity for the two compounds.[3]
-
Solution: Re-evaluate your solvent system with TLC. Try different solvent combinations. For aromatic compounds, switching from ethyl acetate to dichloromethane or toluene as the polar component in hexane can sometimes dramatically alter the selectivity and improve separation.[3]
-
-
Cause 2: Column overloading. Too much sample has been loaded for the amount of silica gel used.
-
Solution: A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or even higher.
-
-
Cause 3: Poor column packing or sample loading. Cracks, channels, or air bubbles in the stationary phase will ruin separation.[7] Similarly, applying the sample in too wide a band will cause peaks to overlap.
Q7: The peak for my product is tailing or very broad.
A7: Peak tailing often occurs when the compound interacts too strongly or in a non-ideal way with the stationary phase.[8]
-
Cause 1: Strong interaction with acidic silica sites.
-
Solution: If you suspect this, adding a very small amount of a slightly more polar solvent or a modifier can help. For instance, adding 0.1% triethylamine to your eluent can mitigate interactions with acidic sites. Alternatively, switching to neutral alumina can resolve the issue.[2]
-
-
Cause 2: The eluent is too weak. The compound moves very slowly, leading to diffusion and band broadening.
-
Solution: Once the impurities with higher Rf values have eluted, you can increase the polarity of the mobile phase to speed up the elution of your target compound. This will result in a sharper peak and reduce the total run time.
-
Experimental Protocol: Column Chromatography of this compound
This protocol assumes a crude sample of ~500 mg. Adjust column size and solvent volumes accordingly for different scales.
1. Preparation and TLC Analysis
-
Develop a TLC solvent system that provides an Rf of ~0.3 for this compound. A good starting point is n-hexane with 1-5% ethyl acetate.
-
Prepare your eluent. For a 500 mg sample, you will likely need 500 mL to 1 L of solvent.
2. Column Packing (Slurry Method)
-
Select a glass column with a diameter of approximately 2-3 cm.
-
Insert a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[7]
-
In a separate beaker, prepare a slurry of silica gel (approx. 25-30 g) in your initial, least polar eluent.
-
With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, swift motion.[9] Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent the stationary phase from being disturbed during solvent addition.[7]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Application (Dry Loading)
-
Dissolve your 500 mg crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add ~1-2 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating an even layer.
4. Elution and Fraction Collection
-
Carefully add your eluent to the column, opening the stopcock to begin the elution. Use air pressure from a pump or pipette bulb to achieve a steady flow rate (flash chromatography).[6]
-
Collect the eluting solvent in numbered test tubes or flasks (fractions). A typical fraction size might be 10-20 mL.
-
Continuously monitor the separation by spotting alternate fractions on a TLC plate.
-
If impurities are well-separated, you can continue with the same (isocratic) eluent. If separation is difficult or the product is slow to elute, you may switch to a slightly more polar solvent mixture (gradient elution).
5. Product Isolation
-
Based on your TLC analysis, combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[9]
-
Confirm the purity of your final product using analytical techniques such as NMR, GC-MS, or melting point.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for non-polar aromatic compounds.[1][10] |
| Alternative Phase | Neutral Alumina | Use if compound degrades on acidic silica.[2] |
| Typical Eluent | n-Hexane / Ethyl Acetate (99:1 to 95:5) | Provides good selectivity for non-polar compounds. |
| Target Rf (on TLC) | 0.2 - 0.4 | Optimal range for good separation on a column.[3] |
| Sample Loading | Dry Loading | Ensures a narrow sample band and improves resolution.[4] |
| Silica:Sample Ratio | 50:1 to 100:1 (by mass) | Ensures sufficient stationary phase for effective separation. |
Visualization of Workflow and Troubleshooting
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting flowchart for common chromatography issues.
References
- Vertex AI Search, based on Analyst (RSC Publishing).
- Benchchem.
- Request PDF.
- ChemistryViews.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. 19 Jun. 2025. Web. 3 Feb. 2026.
- YouTube. Chromatography Troubleshooting. 25 Mar. 2019. Web. 3 Feb. 2026.
- University of Rochester Department of Chemistry.
- MDPI. Synthesis of Dinaphtho[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (DNADT) Derivatives: Effect of Alkyl Chains on Transistor Properties. N.p., n.d. Web. 3 Feb. 2026.
- University of Rochester Department of Chemistry.
- Northrop, Brian H.
- Reddit.
- YouTube. Column Chromatography. 12 Feb. 2022. Web. 3 Feb. 2026.
- Buchi.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. Purification [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. orgsyn.org [orgsyn.org]
- 7. chemistryviews.org [chemistryviews.org]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
Technical Support Center: 2,3-Diphenylthiophene Synthesis
Subject: Optimization of Yield and Purity for 2,3-Diphenylthiophene (CAS: 3328-86-7) Ticket ID: CHEM-SUP-23-DPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Core Challenge
The Problem: Synthesizing this compound is significantly more challenging than its isomers (e.g., 3,4- or 2,5-diphenylthiophene). The primary route—Suzuki-Miyaura cross-coupling of 2,3-dibromothiophene—suffers from the "Ortho-Effect."
The Mechanism of Failure: In 2,3-dibromothiophene, the C2 position is electronically more activated and less sterically hindered than C3. The first phenyl group couples readily at C2. However, this newly installed phenyl ring creates massive steric crowding, shielding the remaining bromine at C3. Standard catalysts (e.g., Pd(PPh3)4) often fail to overcome this energy barrier, resulting in a mixture of the desired product and the difficult-to-separate mono-coupled impurity (3-bromo-2-phenylthiophene).
This guide provides a validated protocol to force the second coupling event and maximize yield.
Optimized Synthetic Protocol (The "Double-Coupling" Strategy)
Do not use standard boronic acids with Tetrakis. The following protocol utilizes Potassium Phenyltrifluoroborate and a Buchwald Precatalyst to overcome the steric barrier.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2,3-Dibromothiophene | Substrate | 1.0 | Purity >97% essential.[1][2] |
| Potassium Phenyltrifluoroborate | Nucleophile | 2.5 - 3.0 | More stable and reactive than boronic acid. |
| Pd-PEPPSI-IPr | Catalyst | 2-3 mol% | Alt: Pd(OAc)2 (2%) + S-Phos (4%). |
| K3PO4 (Tribasic) | Base | 6.0 | Stronger base required for hindered coupling. |
| Toluene / Water (10:1) | Solvent | 0.2 M | Biphasic system is critical for borate hydrolysis. |
Step-by-Step Methodology
-
Degassing (Critical): Charge the reaction vessel with 2,3-dibromothiophene, potassium phenyltrifluoroborate, and K3PO4. Seal and purge with Argon for 15 minutes. Oxygen is the primary cause of catalyst death before the second coupling occurs.
-
Solvent Addition: Add degassed Toluene/Water mixture via syringe.
-
Catalyst Addition: Add Pd-PEPPSI-IPr (or Pd/S-Phos mix) quickly under a positive stream of Argon.
-
The "Thermal Push": Heat the reaction to 100–110°C (reflux) for 24 hours .
-
Note: Standard 80°C protocols will stall at the mono-coupled intermediate.
-
-
Monitoring: Check TLC (Hexane/EtOAc 95:5).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.[6] Wash organic layer with brine, dry over MgSO4, and concentrate.[1]
Troubleshooting Logic (Decision Tree)
Use the following diagram to diagnose where your synthesis is failing.
Figure 1: Diagnostic logic flow for identifying failure points in thiophene cross-coupling.
Frequently Asked Questions (Technical)
Q1: Why does my reaction stall after the first phenyl group is attached? A: This is a classic example of steric deactivation. The first phenyl group at C2 rotates out of plane, creating a "roof" over the C3-Bromine bond. Standard phosphine ligands (like PPh3) are too bulky to access the Pd-center effectively in this crowded environment.
-
Solution: Switch to S-Phos or X-Phos . These "Buchwald Ligands" are designed to facilitate oxidative addition into sterically hindered halides. Alternatively, Pd-PEPPSI-IPr (an NHC complex) is extremely robust against this steric bulk [1].
Q2: Can I use Phenylboronic Acid instead of the Trifluoroborate salt? A: Yes, but yields are typically 15-20% lower. Boronic acids are prone to protodeboronation (losing the boron group) under the high-temperature/long-duration conditions required to force the second coupling. Potassium Phenyltrifluoroborate releases the active boronic species slowly, maintaining a steady concentration of nucleophile without overwhelming the system [2].
Q3: My product is an oil that won't crystallize. How do I purify it? A: this compound has a low melting point and can be oily if impure.
-
Column Chromatography: Use 100% Hexane first to elute any remaining dibromothiophene, then switch to Hexane:DCM (95:5). The mono-coupled impurity is very difficult to separate.
-
Recrystallization: If the oil is >90% pure, dissolve in minimum hot Ethanol or Methanol and cool to -20°C. Scratching the flask is often necessary to induce nucleation.
Q4: Why is my reaction turning black immediately? A: Immediate blackening indicates "Pd-Black" formation (precipitation of non-ligated Pd(0)). This means your ligand is dissociating, or oxygen was present.
-
Fix: Ensure your ligand:metal ratio is at least 2:1 (if mixing manually). If using Pd(PPh3)4, it may be old/oxidized (it should be yellow, not orange/brown). Switch to the pre-formed Pd-PEPPSI catalyst which is air-stable and resistant to aggregation.
Mechanistic Insight: The Regioselectivity Trap
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the electronic and steric difference between the two bromine sites.
Figure 2: The reaction pathway showing the kinetic bottleneck at the mono-coupled intermediate.
References
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal.
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Lera, M., et al. (2009). "Regioselective Cross-Coupling Reactions of 2,3-Dibromothiophene." Journal of Organic Chemistry.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. 2,3-Dibromothiophene synthesis - chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsynthchem.com [jsynthchem.com]
Optimizing photocyclization yields for phenanthrothiophene synthesis
Executive Summary & Chemical Logic
The synthesis of phenanthrothiophenes (and thiahelicenes) via the Mallory photocyclization is a deceptively simple transformation that often fails due to two competing factors: concentration-dependent dimerization and acid-catalyzed polymerization .
Unlike pure hydrocarbon phenanthrenes, thiophene-fused systems are electron-rich. This makes them highly susceptible to electrophilic attack by the Hydrogen Iodide (HI) byproduct generated during the oxidative step.
The Core Philosophy for High Yields:
-
Control the Acid: You must scavenge HI immediately upon formation.
-
Control the Photon Flux: You must maximize light penetration (path length) while minimizing residence time to prevent photodegradation.
Critical Reagent Optimization (The Chemical Environment)
The "Katz Modification" for Thiophenes
Standard Mallory conditions (Catalytic
The Solution: Switch to Stoichiometric Iodine + Propylene Oxide (PPO) under inert atmosphere (Argon/Nitrogen).
| Component | Role | Mechanism of Action | Recommended Ratio |
| Iodine ( | Oxidant | Accepts hydrogen atoms from the dihydro-intermediate to aromatize the ring. | 1.1 – 1.2 equivalents |
| Propylene Oxide | Scavenger | Irreversibly traps HI as iodopropanol, preventing acid-catalyzed polymerization. | 10 – 50 equivalents |
| Argon/Nitrogen | Atmosphere | Excludes | Continuous sparging (Batch) or closed system (Flow) |
Technical Insight: In the Katz variant,
is consumed.[1] Because you are not relying onto regenerate , the reaction kinetics become strictly dependent on photon absorption and the initial iodine charge. This eliminates the "induction period" often seen in catalytic aerobic systems.
Photochemical Engineering (Batch vs. Flow)
The Dilution Trap (Batch Chemistry)
In batch reactors, intermolecular [2+2] cycloaddition (dimerization) competes with the intramolecular photocyclization.
-
Rule of Thumb: To favor cyclization, concentration must be kept below
M (typically M). -
Consequence: Scale-up requires massive solvent volumes (e.g., 100 L solvent for 10 g product), making it environmentally and economically unviable.
The Flow Chemistry Solution
Continuous flow reactors allow you to bypass the dilution limit. By using a micro- or meso-flow reactor with a narrow path length (e.g., FEP tubing wrapped around a lamp), you ensure uniform irradiation even at higher concentrations (
Diagram: Reaction Pathway & Failure Modes
The following diagram illustrates the critical branch points where yields are lost.
Caption: Mechanistic pathway showing how High Concentration leads to Dimers and Unscavenged Acid (HI) leads to Polymerization.
Troubleshooting Matrix (FAQ)
Q1: The reaction mixture turns into a black, insoluble tar within 30 minutes. What happened?
Diagnosis: Acid-catalyzed polymerization. Root Cause: The thiophene ring is extremely sensitive to the HI generated during the reaction. Corrective Action:
-
Verify Scavenger: Ensure you are using Propylene Oxide (PPO) . Bases like Triethylamine are often insufficient because they can interfere with the iodine radical mechanism or absorb UV light.
-
Increase Ratio: Increase PPO to 50 equivalents relative to the substrate.
-
Check Solvent: Avoid alcohols. Use Toluene, Benzene, or Cyclohexane (non-nucleophilic solvents).
Q2: My starting material is consumed, but I see no product peak.
Diagnosis: Photostationary State (PSS) Reversion. Root Cause: The photocyclization is reversible.[2] The dihydro intermediate is unstable and reverts to the starting material if not oxidized immediately. Corrective Action:
-
Oxidant Check: Ensure Iodine is present in excess (1.1 equiv).
-
Light Source: If using a broad-spectrum lamp, the product might be absorbing light and degrading (over-irradiation). Use a Pyrex filter (cutoff < 290 nm) to block high-energy UV that destroys the phenanthrene core.
Q3: The reaction stalls at 50% conversion.
Diagnosis: The Inner Filter Effect. Root Cause: The product (Phenanthrothiophene) usually has a higher extinction coefficient than the starting material at the irradiation wavelength. As product forms, it absorbs all the photons, shielding the remaining starting material. Corrective Action:
-
Switch to Flow: A thin path length (0.5 – 1.0 mm) minimizes this shielding effect.
-
Wavelength Tuning: Shift the excitation wavelength to the "red edge" of the starting material's absorption, where the product absorbs less strongly.
Advanced Protocol: Continuous Flow Synthesis
Recommended for scale-up (>100 mg).
Equipment:
-
Pump: HPLC pump or Syringe Pump (acid resistant seals).
-
Reactor: FEP or PFA tubing (1/16" OD, 0.8 mm ID), coiled around a water-cooled immersion well.
-
Light Source: 450W Medium Pressure Mercury Lamp (filtered through Pyrex).
Step-by-Step Workflow:
-
Preparation: Dissolve substrate (
M) in Toluene. -
Additives: Add Iodine (1.1 equiv) and Propylene Oxide (20 equiv).
-
Degassing: Sparge the solution with Argon for 15 minutes. Oxygen inhibits the excited state in some thiophene derivatives.
-
System Priming: Flush the reactor with pure solvent to remove air bubbles.
-
Irradiation: Pump the mixture through the coil.
-
Residence Time: Calculate based on reactor volume. Start with 10 minutes.
-
Temperature: Maintain cooling water at 20°C.
-
-
Quench: Collect output into a flask containing saturated aqueous Sodium Thiosulfate (
) to neutralize excess Iodine immediately.
Diagram: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing common yield failures in photocyclization.
References
-
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules.[3] Organic Reactions. [Link][1][2][4][5][6]
-
Liu, L., Yang, B., Katz, T. J., & Poindexter, M. K. (1991). Improved synthesis of helicenes. The Journal of Organic Chemistry, 56(12), 3769–3775. (The "Katz Modification" source). [Link]
-
Carreras, J., Guliashvili, T., & Zanirato, V. (2021). Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes. The Journal of Organic Chemistry, 86(8), 5523–5533. [Link]
-
Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Artemisinin. (Demonstrates the principles of flow photochemistry scale-up). Angewandte Chemie International Edition, 51(7), 1706-1709. [Link]
Sources
- 1. Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2,3-Diphenylthiophene under UV Irradiation
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals investigating the photostability of 2,3-diphenylthiophene. It provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity and reproducibility of your results.
Section 1: Foundational Concepts & General Stability
This section addresses the fundamental photochemical behavior of this compound, providing a baseline for designing and interpreting experiments.
Q1: What is the general photostability of this compound?
This compound, like many aryl-substituted thiophenes, is susceptible to degradation upon exposure to UV radiation. Its stability is not absolute and is highly dependent on experimental conditions. The thiophene ring itself can undergo photochemical reactions, and the presence of phenyl substituents influences its electronic properties and, consequently, its interaction with UV light.[1][2]
Key takeaways on its stability are:
-
Reactivity: Arylthiophenes can undergo photochemical rearrangements and photoisomerization upon UV irradiation.[3][4][5]
-
Influence of Substituents: The position and nature of substituents on the thiophene ring significantly impact the molecule's thermodynamic stability and its degradation kinetics under UV light.[1]
-
Atmospheric Conditions: The presence of oxygen is a critical factor. Thiophene-based structures can react with singlet oxygen, which is generated under photo-irradiation, leading to oxidative degradation pathways.[6][7]
Q2: What does the UV-Vis absorption profile of this compound look like, and why is it important?
The UV-Vis absorption spectrum reveals the wavelengths of light the molecule absorbs. For a photochemical reaction to occur, the molecule must first absorb a photon; therefore, the irradiation wavelength must overlap with the molecule's absorption bands.[8][9]
Typically, thiophene derivatives exhibit strong absorption in the UV region. Phenyl substitution, as in this compound, extends the conjugated π-system, which generally results in a bathochromic (red) shift, pushing the absorption maximum (λmax) to longer wavelengths compared to unsubstituted thiophene.[10] Researchers should expect significant absorption in the UVA range (320-400 nm).
Knowing the λmax is critical for:
-
Selecting an Irradiation Source: The lamp's emission spectrum should be centered around the λmax for efficient energy transfer and to induce the photochemical process.
-
Analytical Monitoring: A wavelength where the parent compound absorbs strongly, but degradation products absorb weakly, is ideal for monitoring the reaction kinetics using UV-Vis spectrophotometry or HPLC-UV.[11]
Q3: What are the primary mechanisms of photodegradation for arylthiophenes?
The photodegradation of arylthiophenes is complex and can proceed through several pathways, often simultaneously. The exact mechanism depends on factors like the solvent, atmosphere, and irradiation wavelength.
-
Photoisomerization: A common pathway for arylthiophenes involves rearrangement of the substituents on the thiophene ring.[2][5] This occurs through excited states and can lead to the formation of positional isomers (e.g., 2,4- or 3,4-diphenylthiophene), which can complicate analysis.
-
Oxidative Degradation: In the presence of oxygen, photosensitized generation of singlet oxygen (¹O₂) can occur. Thiophenes are known to be reactive towards singlet oxygen, which can lead to the formation of endoperoxides, followed by ring-opening or conversion to sulfoxides and sulfones.[6][12]
-
Photoinduced Cycloadditions: Under certain conditions, thiophenes can undergo dearomative cycloaddition reactions, leading to complex, polycyclic structures.[13]
Section 2: Experimental Design & Best Practices
Careful experimental design is paramount for obtaining meaningful and reproducible photostability data.
Q4: How do I design a robust experiment to test the photostability of this compound?
A robust study requires meticulous control over variables and the inclusion of proper controls. The International Council for Harmonisation (ICH) Q1B guideline provides a strong framework for photostability testing.[14][15]
A well-designed experiment should include:
-
Dark Control: A sample identical to the test sample but kept in complete darkness. This helps differentiate between photodegradation and thermal or chemical degradation.
-
Solvent Blank: The solvent used for the sample, irradiated under the same conditions. This accounts for any degradation of the solvent itself or the formation of solvent-derived artifacts.
-
Standardized Light Source: Use a calibrated lamp with a known spectral output and intensity. The total light exposure should be quantified (e.g., in lux hours or W/m²).[15][16]
-
Controlled Atmosphere: Experiments should be conducted under a defined atmosphere (e.g., ambient air, nitrogen, or oxygen) as this can drastically alter the degradation pathway.
-
Temperature Control: UV lamps generate heat. The reaction vessel should be kept in a temperature-controlled environment to prevent thermal degradation.[17]
The following diagram illustrates a robust experimental workflow.
Caption: Workflow for a robust photostability study.
Q5: What are the critical parameters to control during a UV irradiation experiment?
In photochemistry, minor variations in parameters can lead to major differences in outcomes. The following table summarizes the most critical parameters and their potential impact.
| Parameter | Importance & Rationale | Potential Impact if Uncontrolled |
| Wavelength (λ) | Must overlap with the compound's absorbance to cause excitation. Shorter wavelengths are more energetic and can cause more extensive degradation.[8] | No reaction if λ is outside the absorption band. Different degradation pathways if a broad-spectrum source is used vs. a monochromatic one. |
| Light Intensity (Irradiance) | Determines the rate of photon delivery. Higher intensity generally leads to faster degradation, but can also enable different, higher-energy reaction pathways. | Inconsistent degradation rates between experiments. Difficulty in reproducing results. Non-linear effects at very high intensities. |
| Solvent | Can influence the stability of excited states, act as a hydrogen donor, or participate directly in the reaction. Solvent viscosity affects diffusion of reactive species. | Altered degradation rates and pathways. Formation of solvent-adduct photoproducts. |
| Solute Concentration | Affects light penetration through the solution (Beer-Lambert Law). At high concentrations, "inner filter" effects can occur, where molecules at the surface absorb all the light, shielding molecules in the bulk solution.[11] | Non-linear degradation kinetics. Slower-than-expected degradation at high concentrations. |
| Atmosphere (O₂, N₂) | Oxygen is a ground-state triplet diradical and an efficient quencher of excited triplet states. It can also lead to highly reactive singlet oxygen.[6][7] | Absence of oxidative byproducts under N₂. Different, often slower, degradation pathways under N₂ compared to air. |
| Temperature | Affects the rates of secondary (non-photochemical) reactions of intermediates. Also influences solvent properties like viscosity and vapor pressure.[17] | Confounding thermal degradation with photodegradation. Altered product ratios if intermediates are temperature-sensitive. |
Section 3: Troubleshooting Unexpected Results
Even with careful planning, experiments can yield surprising results. This section provides a logical framework for diagnosing common issues.[18][19]
Q6: My solution of this compound is changing color or becoming cloudy after UV exposure. What's happening?
-
Color Change (e.g., Yellowing): This is a strong indicator of chemical change. It often arises from the formation of new chromophores (light-absorbing groups) as the original molecule degrades. The new products may have a more extended π-conjugation system, shifting their absorption into the visible range.
-
Cloudiness/Precipitation: This suggests the formation of photoproducts that are insoluble in the chosen solvent. This can happen if irradiation leads to polymerization or the formation of highly non-polar or polar species that crash out of solution. Analysis of the precipitate is necessary to identify its structure.
Q7: I'm seeing unexpected peaks in my HPLC/GC-MS analysis after irradiation. How can I identify them?
This is a common and expected outcome of a photodegradation experiment. The new peaks represent photoproducts.
-
Check Controls: First, analyze your dark control and solvent blank. Peaks present in the dark control indicate thermal/chemical instability, not photodegradation. Peaks in the solvent blank are artifacts.
-
Mass Spectrometry (MS) is Key: Use LC-MS to get the mass-to-charge ratio (m/z) of the new peaks.
-
Isomers: If a new peak has the same mass as the parent compound, it is likely a photoisomer (e.g., 2,4- or 3,4-diphenylthiophene).[2]
-
Oxidation Products: An increase in mass of +16 Da or +32 Da often corresponds to the addition of one or two oxygen atoms, respectively, suggesting the formation of sulfoxides or sulfones.[12]
-
Solvent Adducts: An increase in mass corresponding to the solvent molecule (or a fragment of it) points to a solvent-adduct.
-
-
UV-Vis Spectrum (from DAD/PDA): A diode-array detector in HPLC can provide a UV-Vis spectrum for each peak. A significant shift in λmax compared to the parent compound confirms a structural change.
The following troubleshooting diagram can guide your investigation.
Caption: Decision tree for identifying unknown analytical peaks.
Q8: The degradation of my compound is much faster or slower than I expected. What are the likely causes?
-
Faster than Expected:
-
Light Intensity: Is your lamp more powerful than anticipated? Measure the irradiance.[16]
-
Photosensitizing Impurities: Are there impurities in your sample or solvent that are absorbing light and catalyzing the degradation?
-
Atmosphere: Did you run the experiment in an oxygen-rich environment, enabling rapid oxidative pathways?[7]
-
-
Slower than Expected:
-
Incorrect Wavelength: Does your lamp's emission spectrum truly overlap with your compound's absorption spectrum?
-
Low Light Intensity: Is the lamp old or underpowered?
-
Inner Filter Effect: Is your solution too concentrated? Try diluting it.
-
Quenching: Is there something in your solvent (or an impurity) that is quenching the excited state of your molecule before it can react?
-
Section 4: Protocols & Methodologies
These protocols provide a starting point for conducting reliable photostability studies.
Protocol 1: Standardized UV Irradiation of a this compound Solution
This protocol describes a general method for irradiating a sample under controlled conditions.
-
Preparation:
-
Prepare a 100 µM solution of this compound in a spectroscopic-grade solvent (e.g., acetonitrile or cyclohexane).
-
Dispense 3 mL of this solution into three separate 4 mL quartz cuvettes with screw caps. Quartz is used for its high UV transparency.
-
Label the cuvettes: "Test Sample," "Dark Control," and "Solvent Blank" (the blank contains only the solvent).
-
-
Setup:
-
Wrap the "Dark Control" cuvette completely in aluminum foil to block all light.
-
Place all three cuvettes in a temperature-controlled sample holder within a photostability chamber or a photoreactor setup.[20][21] Ensure the temperature is maintained at 25 °C ± 2 °C.
-
Position the "Test Sample" and "Solvent Blank" at a fixed, reproducible distance from a calibrated UV lamp (e.g., a 365 nm LED or a filtered mercury lamp).
-
-
Irradiation:
-
Take a t=0 sample (e.g., 100 µL) from each cuvette before starting the irradiation.
-
Turn on the UV lamp and start a timer.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8 hours), withdraw a 100 µL aliquot from each cuvette for analysis.
-
-
Sample Handling:
-
Immediately store all collected aliquots in amber vials in the dark, preferably refrigerated, to prevent further degradation before analysis.
-
Protocol 2: HPLC-UV Workflow for Monitoring Degradation
This protocol outlines how to analyze the samples from Protocol 1.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: An isocratic or gradient method using acetonitrile and water. A typical starting point could be 80:20 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound and also at a secondary wavelength (e.g., 254 nm) to observe products that may not absorb at the λmax.
-
-
Analysis:
-
Inject 10 µL of each time-point sample (including t=0, dark controls, and blanks).
-
Record the peak area of the this compound peak in each chromatogram.
-
-
Data Processing:
-
For the "Test Sample," normalize the peak area at each time point (At) to the peak area at t=0 (A₀).
-
Plot the percentage of remaining this compound ([At/A₀] * 100) versus irradiation time.
-
Verify that the peak area in the "Dark Control" sample remains constant (within ±5%) over the course of the experiment.
-
Confirm that no interfering peaks appear in the "Solvent Blank" chromatograms.
-
References
- Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. (2025). MDPI.
- New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ResearchGate.
- Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). PMC.
- Photolithography Trouble Shooter. MicroChemicals.
- Ultraviolet Treatment and Biodegradation of Dibenzothiophene: Identification and Toxicity of Products. PMC - NIH.
- Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Hindawi.
- Experimental set up for the irradiation of biological samples and nuclear track detectors with UV C. PMC - PubMed Central.
- 2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells. (2008). NTU scholars.
- UV–Vis absorption spectra of the P3HT films. a) UV–Vis absorption... ResearchGate.
- Photochemistry of thiophenes. IV. Scope of arylthiophene rearrangements. Journal of the American Chemical Society.
- Updates on the materials for desulphurization of thiophene, benzothiophene and dibenzothiophene. Discover Applied Sciences.
- UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains: Experiment and Interpretation Based on Density Functional Theory. (2020). The Journal of Physical Chemistry B - ACS Publications.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- Evaluating Light Sources in Photochemistry. HepatoChem.
- Experimental setup showing UV irradiation chamber & contamination... ResearchGate.
- Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution. Macromolecules.
- Photoinduced substitution reaction in halothiophenes. Quantum-mechanical and photochemical studies on nitro- and cyano-derivatives. (2001). RSC Publishing.
- The Photochemical Rearrangement of Arylthiophenes. Journal of the American Chemical Society.
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021). MDPI.
- How to troubleshoot experiments. (2024). Chemistry World.
- UV–Visible Spectrophotometry for Organic Compounds | Wavelength Scanning & Kinetics Analysis. (2025). YouTube.
- Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. (2024). Chemical Society Reviews (RSC Publishing).
- Enhanced photocatalytic degradation for thiophene by Ag/α-MoO3 heterojunction under visible-light irradiation. (2017). ResearchGate.
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
- Provided for non-commercial research and educational use only. Not for reproduction, distribution or commercial use. ResearchGate.
- Photochemistry of thiophenes. VII. Mechanism of arylthiophene rearrangements. Journal of the American Chemical Society.
- The Ultraviolet Spectra of the Thiophene Derivatives. (2010). J-STAGE.
- Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD). Ingenieria Analitica Sl.
- Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy. (2023). PMC.
- Starter kit for photochemistry experiments? (2023). Reddit.
- Photostability testing theory and practice. (2021). Q1 Scientific.
-
The proposed mechanism for the photodegradation of dibenzothiophene under visible light over p–n heterojunction semiconductors is that the reactive OH⁻ and O2⁻ species are prominent and superior in the degradation process[22]. ResearchGate. Available at:
- Mechanisms of photo-induced degradation of polythiophene derivatives: re-examination of the role of singlet oxygen. ResearchGate.
- Light absorption of poly(3-hexylthiophene) single crystals. (2014). RSC Publishing.
- The Photochemistry of Thiophenes. III. Photochemical Rearrangements of Arylthiophenes. Journal of the American Chemical Society.
- Effect of Ultraviolet Radiation on Organic Photovoltaic Materials and Devices. (2019). ACS Publications.
- UV–vis absorption spectrum of the polymer in solution and thin film form. ResearchGate.
- Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based onBenzothieno[3,2‐b]benzothiophene Dimers Derivatives. ResearchGate.
- Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PubMed Central.
- Troubleshooting and optimizing lab experiments. (2022). YouTube.
- 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Open Library Publishing Platform.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. q1scientific.com [q1scientific.com]
- 9. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. m.youtube.com [m.youtube.com]
- 12. Ultraviolet Treatment and Biodegradation of Dibenzothiophene: Identification and Toxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. caronscientific.com [caronscientific.com]
- 16. hepatochem.com [hepatochem.com]
- 17. reddit.com [reddit.com]
- 18. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Experimental set up for the irradiation of biological samples and nuclear track detectors with UV C - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation [mdpi.com]
Crystallization solvents for 2,3-Diphenylthiophene purification
Introduction: The "Twisted" Challenge
Welcome to the Technical Support Center for thiophene functionalization. You are likely here because 2,3-diphenylthiophene is behaving differently than its symmetric isomer, 2,5-diphenylthiophene.
The Core Issue: Unlike the linear, planar 2,5-isomer (which stacks easily into high-melting crystals), this compound possesses a twisted geometry due to steric hindrance between the phenyl rings at the ortho positions. This disrupts pi-pi stacking, significantly lowering the melting point and increasing the risk of "oiling out" during crystallization.
This guide provides solvent architectures and troubleshooting protocols specifically designed to overcome this steric barrier.
Module 1: Solvent Selection Architecture
The following table summarizes solvent systems based on the polarity and aggregation state of your crude material.
| System Type | Solvent Pair (Solvent/Anti-solvent) | Ratio (v/v) | Application Context | Risk Factor |
| Binary A | Chloroform / Petroleum Ether | 1:3 | Standard Purification. Best for removing homocoupled biphenyl impurities. | Low. (Standard) |
| Binary B | DCM / Hexane | 1:4 | Low-Temperature. Use if the compound melts <60°C. Layering technique recommended. | Medium (Evaporation rate) |
| Single | Ethanol (Absolute) | N/A | Hot Recrystallization. Only for high-purity crude (>90%) that forms a defined solid. | High (Oiling out) |
| Advanced | Methylcyclohexane | N/A | Self-Assembly. Promotes supramolecular ordering for stubborn oils. | Low (Specific to thiophenes) |
Module 2: Troubleshooting Guides (Q&A Format)
Ticket #049: My product is "oiling out" instead of crystallizing.
User Report: "I dissolved the crude in hot ethanol. Upon cooling, distinct droplets formed at the bottom instead of crystals. Scratching the glass didn't help."
Diagnosis: This is the classic Liquid-Liquid Phase Separation (LLPS) . The temperature where your compound becomes insoluble (cloud point) is higher than its melting point in the solvent mixture.
Protocol Solution:
-
Re-dissolve: Reheat the mixture until the oil phase dissolves.
-
Modify Solvent: Add a "bridge" solvent. Add Toluene dropwise (approx 5-10% of total volume) to the hot ethanol solution. Toluene increases the solubility of the oil phase, lowering the cloud point below the melting point.
-
Slow Cool: Insulate the flask with cotton wool to ensure cooling to room temperature takes >2 hours. Rapid cooling locks the molecules into the amorphous oil state.
Ticket #052: I cannot separate the 2,3-isomer from the 2,5-isomer byproduct.
User Report: "My Suzuki coupling produced a mixture of isomers. Crystallization isn't separating them."
Diagnosis: 2,5-diphenylthiophene is much more crystalline and less soluble. It will likely crash out first.
Protocol Solution:
-
Fractional Crystallization: Dissolve the mixture in minimal hot Hexane/Chloroform (4:1) .
-
The "First Crop" Trap: Cool to room temperature. The solid that forms first is likely the 2,5-isomer . Filter this off.
-
Filtrate Focus: The filtrate contains your target (this compound). Concentrate the filtrate and switch to Ethanol or Methanol for the second crystallization to isolate the more soluble 2,3-isomer.
Module 3: Visualized Workflows
Workflow A: Binary Solvent Layering (For Low-Melting Solids)
This method is preferred when the compound is thermally unstable or prone to oiling out.
Caption: Diffusion crystallization minimizes thermal stress. The density difference (DCM > Hexane) keeps layers separate initially, allowing slow mixing.
Module 4: Frequently Asked Questions (FAQs)
Q: Why is my product yellow? A: Pure this compound should be white or off-white. A yellow color indicates homocoupling impurities (e.g., biphenyl derivatives) or oxidized sulfur species.
-
Fix: Perform a filtration through a short plug of silica gel using Hexane/DCM (9:1) before attempting crystallization.
Q: Can I use Acetone? A: Acetone is generally too polar and holds water, which encourages oiling out. Stick to Chloroform/Petroleum Ether or DCM/Hexane for reliable results with this specific thiophene derivative.
Q: Is the melting point reliable for purity? A: Yes, but be aware of polymorphism. This compound derivatives often melt between 60°C and 160°C depending on substituents (e.g., Cl, OMe). If your product is a liquid at room temperature, verify it isn't the dihydro analog (incomplete oxidation) via NMR.
References
-
Suzuki-Miyaura Coupling & Isomer Selectivity
-
Synthesis of 2,3-diarylbenzo[b]thiophene molecules through palladium (0) Suzuki–Miyaura cross-coupling. (2019).[1] ResearchGate.
-
-
Crystallization & Self-Assembly of Thiophenes
-
Thermal Properties & Isomer Comparisons
-
Thermal and photochemical transformations of tetraphenyl-p-dithiin (Formation of this compound).Indian Academy of Sciences.
-
-
General Thiophene Purification
-
2,3-Diaryl-5-bromothiophene compounds (Recrystallization from Ethanol).[4]Google Patents US4820827A.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US4820827A - 2,3-diaryl-5-bromothiophene compounds of use for the treatment of inflammaton and dysmenorrhea - Google Patents [patents.google.com]
- 5. ifsoe.ru [ifsoe.ru]
- 6. ias.ac.in [ias.ac.in]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. 5-(2-Thiophene)-2-thiobarbituric Acid | RUO [benchchem.com]
- 9. 2,4-Diphenylthiophene | C16H12S | CID 520616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low conversion in bis(2-phenylvinyl) sulfide cyclization
Welcome to our dedicated technical support center for the cyclization of bis(2-phenylvinyl) sulfide to form 2,6-diphenyl-4H-thiopyran and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.
I. Troubleshooting Guide: Addressing Low Conversion
Low conversion is one of the most frequently encountered issues in the cyclization of bis(2-phenylvinyl) sulfide. This guide provides a systematic approach to diagnosing and resolving the root causes of poor yields.
Question 1: I am observing very low conversion of my bis(2-phenylvinyl) sulfide to the desired thiopyran. What are the most likely causes?
Low conversion can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A logical, step-by-step investigation is crucial for pinpointing the issue.
Answer:
Based on our experience, the primary culprits for low conversion in this cyclization are:
-
Catalyst Inactivity or Inappropriateness: The choice and handling of the catalyst are critical. Lewis acids or Brønsted acids are typically employed to facilitate this transformation.[1][2]
-
Substrate Impurity: The purity of bis(2-phenylvinyl) sulfide is paramount. The presence of isomers, starting materials from its synthesis, or oxidation products can significantly hinder the reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are key parameters that must be carefully optimized.[3]
-
Atmospheric Contamination: The reaction can be sensitive to moisture and oxygen.
Below is a workflow to systematically troubleshoot your reaction.
Caption: A systematic workflow for troubleshooting low conversion.
Question 2: How do I choose the right catalyst, and how can I be sure it's active?
Answer:
The cyclization of divinyl ketones, an analogous reaction, is often catalyzed by strong Lewis or Brønsted acids.[1][4] For the thia-variant, similar principles apply.
Recommended Catalysts:
-
Lewis Acids: Yb(OTf)₃, Sc(OTf)₃, and other lanthanide triflates are excellent choices due to their oxophilicity and tolerance to trace amounts of water.[5][6] More common Lewis acids like AlCl₃ or TiCl₄ can also be effective but may require more stringent anhydrous conditions.[2]
-
Brønsted Acids: Strong Brønsted acids like triflic acid (TfOH) or imidodiphosphorimidates (IDPis) can also promote the cyclization, particularly for unbiased divinyl ketones.[7]
Protocol for Verifying Catalyst Activity:
If you suspect your catalyst has degraded, particularly if it's an older bottle of a hygroscopic Lewis acid, it's best to use a fresh, unopened bottle or purify the existing batch. For solid Lewis acids, ensure they have been stored in a desiccator.
Table 1: Comparison of Common Catalysts for Cyclization Reactions
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Yb(OTf)₃ | 5 - 20 | Water tolerant, commercially available | Can be expensive |
| Sc(OTf)₃ | 5 - 20 | Highly active, good for challenging substrates | Higher cost |
| AlCl₃ | Stoichiometric | Inexpensive, readily available | Highly hygroscopic, can lead to charring |
| TfOH | 10 - 20 | Strong acid, effective for unactivated substrates | Can promote side reactions |
Question 3: My starting material, bis(2-phenylvinyl) sulfide, appears clean by TLC. Could it still be the source of the problem?
Answer:
Yes, absolutely. Thin-layer chromatography (TLC) may not be sufficient to reveal subtle but critical impurities.
Potential Substrate-Related Issues:
-
Geometric Isomers: Bis(2-phenylvinyl) sulfide can exist as (E,E), (E,Z), and (Z,Z) isomers. The (E,E) isomer is typically the most reactive in cyclization reactions. The presence of other isomers can lead to low conversion or the formation of undesired byproducts.
-
Oxidation: The sulfide moiety can be oxidized to the corresponding sulfoxide or sulfone, especially if the material has been stored for a long time without an inert atmosphere.[8][9] These oxidized species will not undergo the desired cyclization.
-
Residual Reagents from Synthesis: Impurities from the synthesis of the starting material, such as diphenyl disulfide or incompletely reacted vinyl halides, can interfere with the catalyst.[10]
Recommended Analytical Workflow for Substrate Purity:
-
¹H NMR Spectroscopy: This is the best method to confirm the isomeric purity of your bis(2-phenylvinyl) sulfide. The coupling constants of the vinyl protons can help determine the geometry of the double bonds.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry to check for the presence of oxidized byproducts (M+16 for sulfoxide, M+32 for sulfone).
-
Elemental Analysis: This can confirm the bulk purity of your starting material.
Protocol for Purification of bis(2-phenylvinyl) sulfide:
If impurities are detected, purification by column chromatography on silica gel is recommended. A non-polar eluent system, such as hexanes/ethyl acetate, should provide good separation. Ensure the purified material is stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Question 4: I've confirmed my catalyst and substrate are of high quality. What reaction parameters should I investigate to improve my yield?
Answer:
Optimizing reaction conditions is a critical step. Temperature, solvent, and concentration all play significant roles.[3]
Key Parameters for Optimization:
-
Temperature: Cyclization reactions often have a significant activation energy barrier. If you are running your reaction at room temperature, a modest increase in temperature (e.g., to 40-80 °C) can dramatically increase the reaction rate.[6] However, excessive heat can lead to decomposition.
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility.
-
Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good starting points as they do not compete with the substrate for binding to the Lewis acid catalyst.
-
Coordinating solvents like THF or acetonitrile can sometimes inhibit the catalyst.[6]
-
-
Concentration: Intramolecular reactions, such as this cyclization, are generally favored at lower concentrations to minimize intermolecular side reactions.[11] If you are observing oligomerization or polymerization, try diluting your reaction.
Table 2: Suggested Starting Points for Reaction Condition Optimization
| Parameter | Range to Investigate | Rationale |
| Temperature | 25 °C to 100 °C | To overcome the activation energy barrier.[6] |
| Solvent | DCM, DCE, Toluene | Non-coordinating solvents are generally preferred for Lewis acid catalysis.[2] |
| Concentration | 0.1 M to 0.01 M | Lower concentrations favor intramolecular cyclization.[11] |
Experimental Protocol for Optimization:
A design of experiments (DoE) approach can be highly effective. Set up a matrix of small-scale reactions to test different combinations of temperature, solvent, and concentration. Monitor the reactions by TLC or LC-MS to determine the optimal conditions.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the bis(2-phenylvinyl) sulfide cyclization?
The cyclization is analogous to the Nazarov cyclization of divinyl ketones.[1][12] It is a 4π-electrocyclic reaction that proceeds through a cationic intermediate.
Caption: Simplified mechanism of Lewis acid-catalyzed cyclization.
The Lewis acid coordinates to the sulfur atom, increasing the electrophilicity of the vinyl groups and facilitating the conrotatory 4π-electrocyclization to form a stabilized carbocation. Subsequent deprotonation yields the thiopyran product.[4]
Q2: I am seeing a significant amount of a polymeric byproduct. How can I prevent this?
Polymerization is a common side reaction, especially at higher concentrations. This occurs when the activated intermediate reacts with another molecule of the starting material instead of cyclizing. To mitigate this, run the reaction at high dilution (e.g., 0.01 M) as this favors the intramolecular pathway.[11]
Q3: Can I monitor the progress of my reaction?
Yes, monitoring the reaction is crucial for determining the optimal reaction time and preventing byproduct formation.
-
Thin-Layer Chromatography (TLC): A simple and effective method. The product, being more rigid and cyclic, will likely have a different Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the consumption of starting material and the formation of the product and any byproducts.[13]
Q4: My reaction works, but the yield is inconsistent. What could be the cause?
Inconsistent yields are often traced back to seemingly minor variations in experimental setup.
-
Purity of Solvents: Ensure you are using anhydrous solvents, as water can deactivate many Lewis acid catalysts.
-
Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction, especially if you are using sensitive catalysts or running the reaction at elevated temperatures. Oxygen can lead to the formation of sulfoxides.[8]
-
Temperature Control: Use a reliable heating mantle or oil bath with a temperature controller to ensure a consistent reaction temperature.
By systematically addressing these potential issues, you can significantly improve the conversion and reproducibility of your bis(2-phenylvinyl) sulfide cyclization.
III. References
-
Vertex AI Search. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing.
-
Vertex AI Search. (2025). Synthesis of pyrrolidin-2-ones by 5-endo-trigonal radical cyclisation of N-vinyl-2,2-bis(phenylsulfanyl)acetamides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
Vertex AI Search. (2014). Cyclization reactions of bis(allenes) for the synthesis of polycarbo(hetero)cycles. Chemical Society Reviews (RSC Publishing).
-
Vertex AI Search. (2024). Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations. ACS Omega - ACS Publications.
-
Vertex AI Search. (n.d.). Hydrothiolation of alkynes with thiol–catechol derivatives catalysed by CuNPs/TiO2: exploring the reaction mechanism by DFT calculations. PMC - NIH.
-
Vertex AI Search. (2017). Recent Advances in Substrate-Controlled Asymmetric Cyclization for Natural Product Synthesis. MDPI.
-
Vertex AI Search. (2025). A Synthetic Route to Functionalized Thiopyran Derivatives via Domino Ring-Opening Cyclization (DROC) of Donor–Acceptor Cyclopropanes with Pyridinium Thiolates. The Journal of Organic Chemistry - ACS Publications.
-
Vertex AI Search. (n.d.). Synthesis and reactions of 2,6-diphenyl-4-(trimethylsilyl)-4H-thiopyran. ACS Publications.
-
Vertex AI Search. (2000). Analytical strategies for the detection of sulfide: a review. PubMed.
-
Vertex AI Search. (n.d.). Nazarov cyclization reaction. Wikipedia.
-
Vertex AI Search. (n.d.). Synthesis of 2,6-diphenyl-3-formyl-4H-thiopyran-4-one and related compounds.
-
Vertex AI Search. (n.d.). Substrate scope. General reaction conditions for intramolecular.... ResearchGate.
-
Vertex AI Search. (n.d.). phenyl vinyl sulfide. Organic Syntheses Procedure.
-
Vertex AI Search. (2025). Catalytic Alkyne Hydrothiolation with Alkanethiols using Wilkinson's Catalyst. ResearchGate.
-
Vertex AI Search. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. Quora.
-
Vertex AI Search. (n.d.). Optimization of the reaction conditions. a. Download Scientific Diagram - ResearchGate.
-
Vertex AI Search. (n.d.). Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials: Synthesis and Applications as Sorbents and Encapsulating Agents. MDPI.
-
Vertex AI Search. (2024). Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations. PMC - NIH.
-
Vertex AI Search. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC - PubMed Central.
-
Vertex AI Search. (2019). 01.07 Lewis Acid Catalysis. YouTube.
-
Vertex AI Search. (n.d.). Nazarov Cyclization. Organic Chemistry Portal.
-
Vertex AI Search. (2026). Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated. American Chemical Society.
-
Vertex AI Search. (2025). Prins Cyclization of Bis(silyl) Homoallylic Alcohols to Form 2,6‐ cis ‐Tetrahydropyrans Containing a Geometrically Defined Exocyclic Vinylsilane: Efficient Synthesis of Ring B of the Bryostatins | Request PDF. ResearchGate.
-
Vertex AI Search. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research.
-
Vertex AI Search. (n.d.). Lewis acid catalysis. Wikipedia.
-
Vertex AI Search. (2025). Stereoselective synthesis of functionalized divinyl sulfides based on sulfur dichloride and (trimethylsilyl)acetylene | Request PDF. ResearchGate.
-
Vertex AI Search. (2024). (PDF) Investigation of thia -Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations. ResearchGate.
-
Vertex AI Search. (2022). Nazarov Cyclization. YouTube.
-
Vertex AI Search. (2025). Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. PMC - NIH.
-
Vertex AI Search. (n.d.). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC - NIH.
-
Vertex AI Search. (2022). Substrate-Dependent Selectivity in Sc(OTf)3-Catalyzed Cyclization of Alkenoic Acids and N-Protected Alkenamides. MDPI.
-
Vertex AI Search. (n.d.). Divinyl sulfide. Wikipedia.
-
Vertex AI Search. (n.d.). (PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. ResearchGate.
-
Vertex AI Search. (2025). Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. MDPI.
-
Vertex AI Search. (n.d.). Intramolecular Cyclization Side Reactions | Request PDF. ResearchGate.
-
Vertex AI Search. (n.d.). Synthesis and Photoisomerization Of 4,4-Diphenyl-2,6-Di(p-Methoxyphenyl)-4H-Thiopyran-1,1-Dioxide, An Approach To The Regioselec.
-
Vertex AI Search. (n.d.). Enabling in-process control with analytical monitoring after each cycle. Codexis.
-
Vertex AI Search. (n.d.). Strong and Confined Acids Enable a Catalytic Asymmetric Nazarov Cyclization of Simple Divinyl Ketones. PMC - NIH.
-
Vertex AI Search. (2025). (PDF) “On Water” Photochemistry: Visible‐Light‐Induced Synthesis of Diaryl Sulfides by Nitrogen Extrusion. ResearchGate.
-
Vertex AI Search. (2021). Enantioselective Silicon-Directed Nazarov Cyclization.
-
Vertex AI Search. (n.d.). Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations. Chemical Science (RSC Publishing).
-
Vertex AI Search. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides. PMC - NIH.
-
Vertex AI Search. (n.d.). (PDF) Gold(I)-catalyzed cycloisomerization of alcohol or amine tethered-vinylidenecyclopropanes accessing to morpholine, piperazine or oxazepane derivatives: carbene versus non-carbene process. ResearchGate.
Sources
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. jopcr.com [jopcr.com]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Strong and Confined Acids Enable a Catalytic Asymmetric Nazarov Cyclization of Simple Divinyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. codexis.com [codexis.com]
Safety Operating Guide
Senior Scientist’s Guide: Safe Handling & Logistics for 2,3-Diphenylthiophene
Part 1: Executive Safety Assessment
The Core Directive: Treat 2,3-Diphenylthiophene with the rigor of an unknown bioactive agent . While specific toxicological data for the 2,3- isomer is often sparse compared to its 2,5- analog (CAS 1445-78-9) or parent Thiophene (CAS 110-02-1), structural logic dictates we manage it as a hazardous organic semiconductor . It is likely a solid (crystalline powder) that presents inhalation risks and potential dermal sensitization.
Critical Hazard Profile (Inferred from Analogs):
-
Physical State: Solid (Powder/Crystals). High static potential.
-
Primary Risks: Acute toxicity (Oral/Inhalation), Skin/Eye Irritation (Category 2), and potential organosulfur sensitization.
-
Reactivity: Stable, but combustible.[1] Incompatible with strong oxidizing agents (e.g., nitric acid, peroxides).
-
Environmental: Harmful to aquatic life (Chronic Category 3); do not release down drains.
Part 2: Personal Protective Equipment (PPE) Matrix
Effective protection is not about wearing more gear; it is about matching the barrier to the activity. The following matrix is designed to prevent exposure pathways common in organic electronic fabrication and synthesis.
Table 1: Activity-Based PPE Standards
| Operational Phase | Primary Hazard | Hand Protection | Respiratory/Face Protection | Body Protection |
| Storage & Transport | Container breakage, minor dust | Single Nitrile (4 mil, EN 374) | Safety Glasses with side shields | Standard Lab Coat (Cotton/Poly) |
| Weighing & Solids Transfer | Inhalation of fines , Static discharge | Double Nitrile (Outer: 4 mil, Inner: 2 mil) | N95/P100 Respirator (if outside hood) OR Fume Hood Sash <18" | Lab Coat + Anti-static Wrist Strap |
| Solvation & Reaction | Splash (Dermal absorption), Solvent vapors | Chemical Resistant Laminate (e.g., Silver Shield) if using permeating solvents (DCM/Chloroform) | Chemical Splash Goggles + Fume Hood (Face velocity >100 fpm) | Lab Coat + Chemical Apron (Tyvek/PVC) |
| Spill Cleanup (Solid) | High dust concentration | Double Nitrile | Half-mask Respirator (P100 cartridges) | Tyvek Coveralls (Disposable) |
Scientist’s Note on Glove Selection: Thiophene derivatives can permeate standard latex rapidly. For solution-phase work involving chlorinated solvents (common for dissolving diphenylthiophenes), standard nitrile provides only splash protection. If immersion is possible, use a laminate glove liner.
Part 3: Operational Workflow & Logic
3.1 The "Why" Behind the Protocol
We handle this compound primarily for organic electronics (OFETs, OLEDs). Purity is paramount. Therefore, safety protocols must also prevent contamination of the sample .
-
Static Control: As a dry organic powder, it will generate static charge. This causes "fly-away" powder (inhalation risk) and makes accurate weighing difficult. Use anti-static guns or ionizing blowers during weighing.
-
Inert Atmosphere: While air-stable, moisture can degrade electronic performance. Handling in a glovebox (N2/Ar atmosphere) is preferred for device fabrication, which incidentally provides the highest respiratory protection.
3.2 Operational Workflow Diagram
Figure 1: End-to-end operational lifecycle for this compound, emphasizing containment at the weighing stage.
Part 4: Emergency & Disposal Protocols
4.1 Spill Response (Solid vs. Solution)
Scenario A: Dry Powder Spill
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Close lab doors to prevent draft spreading the powder.
-
Protect: Don N95/P100 respirator and double gloves.
-
Contain: Do NOT use a brush (creates dust). Cover spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Collect: Scoop the damp mass into a wide-mouth jar. Wipe surface with acetone.
Scenario B: Solution Spill (e.g., in Chloroform/Toluene)
-
Ventilate: Ensure fume hood is active.
-
Absorb: Use vermiculite or spill pads. Avoid paper towels if the solvent is flammable and an ignition source is near.
-
Deactivate: No specific deactivation is required, but treat the waste as halogenated organic if dissolved in DCM/Chloroform.
4.2 Waste Disposal Strategy
Thiophenes contain sulfur, which can poison certain catalytic waste incinerators.
-
Labeling: Clearly mark waste containers as "Organic Waste - Contains Sulfur/Thiophene Derivatives" .
-
Segregation:
-
Solid Waste: Disposable gloves, weigh boats, and contaminated paper towels go into "Solid Hazardous Waste" (double-bagged).
-
Liquid Waste: Segregate based on the solvent.
-
If dissolved in Acetone/Ethanol -> Non-Halogenated Organic .
-
If dissolved in DCM/Chloroform -> Halogenated Organic .
-
-
4.3 Decision Logic for Waste
Figure 2: Decision tree for segregating thiophene-contaminated waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74050, 2,5-Diphenylthiophene. Retrieved from [Link]
- Context: Used as the primary structural analog for hazard estim
- Context: Baseline toxicity d
- Context: Handling protocols for solid thiophene deriv
- Mishra, A., et al. (2009).Thiophenes-Based Materials for Organic Electronics. Chemical Reviews.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
